molecular formula C14H10BrN B182713 2-(4-Bromophenyl)-1H-indole CAS No. 6127-49-7

2-(4-Bromophenyl)-1H-indole

Cat. No.: B182713
CAS No.: 6127-49-7
M. Wt: 272.14 g/mol
InChI Key: BWEPILBIWVZIPA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEPILBIWVZIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347581
Record name 2-(4-Bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-49-7
Record name 2-(4-Bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenyl)-1H-indole, a key intermediate in organic synthesis. Understanding these properties is crucial for its application in medicinal chemistry and materials science. This document outlines quantitative data, detailed experimental protocols for property determination, and a logical workflow for these experimental processes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are a combination of experimental data and computationally predicted figures.

PropertyValueData Type
Molecular Formula C₁₄H₁₀BrN---
Molecular Weight 272.14 g/mol Calculated
Melting Point 215-216 °CExperimental[1]
Boiling Point 437.3 °C at 760 mmHgPredicted[2]
logP (Octanol-Water Partition Coefficient) 4.5Computed[3]
Flash Point 218.2 °CPredicted[2]
pKa No data available---
Aqueous Solubility No data available---

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols applicable to crystalline organic compounds like this compound.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[5][6]

  • Capillary tubes (sealed at one end)[4][5]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.[4]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][7]

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

  • Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[6][7] A sharp melting range (0.5-1°C) is indicative of high purity.[6]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug design. The shake-flask method is the gold standard for its experimental determination.[8][9]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • This compound

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Phase Saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by a separation period.[8]

  • Sample Preparation: A known amount of this compound is dissolved in either n-octanol or the aqueous phase.

  • Partitioning: A defined volume of the prepared solution is mixed with a defined volume of the other phase in a separatory funnel or vial. The mixture is then agitated on a shaker until equilibrium is reached (typically for several hours).[9][10]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects absorption and distribution of a compound in biological systems.

Materials:

  • This compound

  • Distilled water or buffer of interest

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous solvent in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature until equilibrium is reached. This may take 24-48 hours.

  • Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a calibrated analytical method. This concentration represents the aqueous solubility of the compound under the experimental conditions.

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of a solid organic compound like this compound.

G cluster_0 Physicochemical Property Determination Workflow start Start with Pure Crystalline Sample melting_point Determine Melting Point (Capillary Method) start->melting_point purity_check Purity Assessment (Sharp Melting Range?) melting_point->purity_check logp Determine LogP (Shake-Flask Method) end Characterized Compound logp->end solubility Determine Aqueous Solubility solubility->end purity_check->logp Pure purity_check->solubility Pure

Caption: Workflow for Physicochemical Property Determination.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)-1H-indole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural parameters for the crystal structure analysis of 2-(4-Bromophenyl)-1H-indole. While a specific, publicly available crystal structure for this compound has not been identified in a review of current literature, this document outlines a generalized, robust experimental workflow for its determination. Furthermore, it presents a comparative analysis of crystallographic data from closely related indole derivatives to offer valuable insights into the anticipated structural features of the target molecule.

Comparative Crystallographic Data of Related Indole Derivatives

To provide a predictive framework for the crystal structure of this compound, the following table summarizes the crystallographic data for structurally analogous compounds. These data points offer a baseline for expected unit cell parameters and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZRef.
(4-Bromophenyl)(1H-indol-7-yl)methanoneC₁₅H₁₀BrNOMonoclinicP2₁/c11.3241(4)7.4651(3)14.9579(5)103.100(4)1231.57(8)4[1]
3-((4-bromophenyl)thio)-1H-indoleC₁₄H₁₀BrNSOrthorhombicP2₁2₁2₁5.6392(2)7.7930(3)28.2476(8)901241.37(8)4[2]
2-(2-bromophenyl)-4-(1H-indol-3-yl)-pyridineC₂₄H₁₄BrN₃SMonoclinicP2₁/n10.470(5)21.353(5)9.292(5)107.710(5)1978.9(15)4[3]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis applicable to this compound and its analogs.

Synthesis

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis. An alternative approach involves the reaction of an appropriate acetophenone derivative. For instance, a plausible synthesis route for a related compound involved a Claisen-Schmidt condensation reaction.

Generalized Protocol (Fischer Indole Synthesis):

  • Reaction Setup: A mixture of 4-bromophenylhydrazine hydrochloride and a suitable ketone (e.g., acetophenone) is prepared in a solvent such as ethanol or acetic acid.

  • Catalysis: A catalytic amount of a strong acid, like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added to the reaction mixture.

  • Heating: The mixture is heated under reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. The slow evaporation method is a widely used and effective technique.

Generalized Protocol (Slow Evaporation):

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate, or a combination thereof) to prepare a saturated or near-saturated solution.[2]

  • Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals are expected to form.

  • Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The final stage involves the elucidation of the crystal structure using single-crystal X-ray diffraction.

Generalized Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

  • Data Collection: The diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source, is used to collect diffraction data at a controlled temperature (e.g., 293 K).[1][2][3] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected raw data is processed to integrate the reflection intensities and perform necessary corrections (e.g., for absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] Software packages such as SHELXS and SHELXL are commonly employed for this purpose.[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Analysis start Starting Materials reaction Chemical Reaction (e.g., Fischer Indole Synthesis) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution Pure Compound evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection X-ray Diffraction Data Collection crystal_formation->data_collection High-Quality Crystal data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

A generalized workflow for the synthesis and crystal structure analysis of organic compounds.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-(4-Bromophenyl)-1H-indole. The information is intended to support research and development activities in medicinal chemistry and materials science where this indole derivative may be of interest.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.10br s-1HNH
~7.70d~8.42HAr-H (H-2', H-6')
~7.60d~8.42HAr-H (H-3', H-5')
~7.65d~7.81HAr-H (H-4)
~7.40d~8.11HAr-H (H-7)
~7.15t~7.51HAr-H (H-6)
~7.08t~7.51HAr-H (H-5)
~6.80s-1HAr-H (H-3)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~138.0C-2
~136.5C-7a
~131.8C-1'
~131.5C-3', C-5'
~129.0C-3a
~127.0C-2', C-6'
~122.5C-6
~121.5C-4
~120.8C-4'
~120.0C-5
~111.0C-7
~100.5C-3

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal. Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.[1]

Table 3: Mass Spectrometry Data
TechniqueIonization Mode[M]+[M+H]+Key Fragments (m/z)
GC-MSEI271/273-192, 165, 116
LC-MSESI-272/274-

Molecular Weight: 272.14 g/mol . The isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) results in characteristic M and M+2 peaks of nearly equal intensity.[2][3]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1600, ~1490, ~1450Medium-StrongAromatic C=C Bending
~1070StrongC-Br Stretch
~820Strongp-disubstituted benzene C-H bend (out-of-plane)
~740Strongo-disubstituted benzene C-H bend (out-of-plane)

Sample preparation: KBr pellet or ATR. The exact peak positions may vary.[4]

Experimental Protocols

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis.

Fischer Indole Synthesis of this compound

This protocol describes the acid-catalyzed reaction of (4-bromophenyl)hydrazine with acetophenone, followed by cyclization to form the indole ring.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrazone Formation:

    • To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a few drops of acetic acid.

    • Add acetophenone (1.05 eq) dropwise to the solution at room temperature.

    • Stir the mixture at room temperature for 2-4 hours, or until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone.

  • Indolization (Cyclization):

    • Method A (Polyphosphoric Acid): Add the dried hydrazone (1.0 eq) to polyphosphoric acid (10-20 eq by weight) preheated to 80-100 °C. Stir the mixture vigorously for 30-60 minutes.

    • Method B (Zinc Chloride): Mix the dried hydrazone (1.0 eq) with anhydrous zinc chloride (3-5 eq) and heat the mixture to 150-170 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford this compound as a solid.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, comparing the obtained data with the reference data provided in Tables 1-4.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

experimental_workflow reagents Starting Materials (4-bromophenyl)hydrazine Acetophenone hydrazone_formation Hydrazone Formation (Ethanol, Acetic Acid) reagents->hydrazone_formation hydrazone Intermediate Hydrazone hydrazone_formation->hydrazone indolization Indolization (PPA or ZnCl₂) hydrazone->indolization crude_product Crude Product indolization->crude_product workup Work-up (Extraction, Washing) crude_product->workup purification Purification (Column Chromatography) workup->purification final_product This compound purification->final_product characterization Spectroscopic Characterization final_product->characterization nmr ¹H & ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: Synthetic and analytical workflow for this compound.

References

An In-Depth NMR Analysis of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenyl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry. This document outlines the detailed spectral data, experimental protocols for data acquisition, and a visual representation of the NMR analysis workflow, serving as a crucial resource for researchers in structural elucidation and drug development.

¹H and ¹³C NMR Spectral Data

The structural confirmation of this compound relies on the precise interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).

¹H NMR Data Summary

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the indole ring and the substituted phenyl ring. The data presented below has been compiled and referenced against typical values for similar structures.

Proton Assignment Multiplicity Chemical Shift (δ) ppm Coupling Constant (J) Hz
H-1 (NH)br s~8.15-
H-3s~6.80-
H-4d~7.65~8.0
H-5t~7.15~7.5
H-6t~7.10~7.5
H-7d~7.40~8.0
H-2', H-6'd~7.75~8.5
H-3', H-5'd~7.55~8.5
¹³C NMR Data Summary

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ) ppm
C-2~138.5
C-3~100.5
C-3a~129.0
C-4~120.5
C-5~122.0
C-6~121.0
C-7~111.0
C-7a~136.0
C-1'~131.0
C-2', C-6'~128.0
C-3', C-5'~132.0
C-4'~122.5

Experimental Protocols

The following section details the standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Signals reference->assign interpret Interpret Data (Structure, Purity) assign->interpret report Report Results interpret->report

NMR Analysis Workflow

Mass Spectrometry of 2-(4-Bromophenyl)-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-(4-Bromophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and presents the data in a structured format for clarity and comparative purposes.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (molecular weight: 272.14 g/mol , exact mass: 270.9997 Da), electron ionization mass spectrometry (EI-MS) is a suitable method for generating a characteristic fragmentation pattern that can aid in its identification and structural elucidation.[1]

The presence of a bromine atom is a key feature that influences the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity will be observed at m/z values separated by two mass units (M+ and M+2 peaks).

Predicted Electron Ionization (EI) Mass Spectrum

Due to the limited availability of a publicly accessible, complete electron ionization mass spectrum for this compound, the following data is a prediction based on the known mass spectrum of the closely related compound, 2-phenylindole, and established fragmentation principles for brominated aromatic compounds.[2][3] The molecular ion is expected to be the base peak due to the stability of the aromatic system.

Quantitative Data

The predicted major ions in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is estimated based on the fragmentation of 2-phenylindole.

m/z (Predicted)Ion Structure/FragmentPredicted Relative Abundance (%)Notes
271/273[C14H10BrN]+•100Molecular ion peak (M+•), showing the characteristic 1:1 isotopic pattern for bromine.
192[M - Br]+20Loss of a bromine radical.
165[C13H9]+15Further fragmentation of the [M - Br]+ ion.
96[C7H6N]+10Fission of the bond between the indole and phenyl rings.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical, [M]+•. The primary fragmentation pathways are depicted in the following diagram.

fragmentation_pathway M [C₁₄H₁₀BrN]⁺˙ m/z = 271/273 F1 [C₁₄H₁₀N]⁺ m/z = 192 M->F1 - Br• F2 [C₁₃H₉]⁺ m/z = 165 F1->F2 - HCN

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic and heterocyclic compounds.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to obtain a working concentration of approximately 10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a logical workflow for the GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL solvent prep1->prep2 prep3 Prepare 10 µg/mL working solution prep2->prep3 gcms1 Inject 1 µL into GC-MS prep3->gcms1 gcms2 Separation on capillary column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass analysis (m/z 50-500) gcms3->gcms4 data1 Identify molecular ion peak gcms4->data1 data2 Analyze fragmentation pattern data1->data2 data3 Compare with library/predicted data data2->data3

Caption: Workflow for the GC-MS analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 50 - 500

  • Solvent Delay: 3 minutes

Conclusion

This guide provides a comprehensive theoretical framework for understanding the mass spectrometric behavior of this compound. The predicted fragmentation pattern, characterized by the prominent molecular ion with its isotopic signature and key fragment ions, serves as a valuable reference for its identification. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods for this and structurally related compounds. The application of these principles will aid in the accurate characterization of this compound in various research and development settings.

References

Synthesis of 2-Arylindoles via the Fischer Indole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1] This guide provides an in-depth technical overview of the application of the Fischer indole synthesis for the specific and highly relevant preparation of 2-arylindoles, a structural motif present in numerous biologically active compounds and pharmaceutical agents.[2]

Core Concepts and Mechanism

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[3] In the context of 2-arylindole synthesis, the carbonyl component is an acetophenone derivative. The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an acetophenone derivative to form the corresponding arylhydrazone.[3]

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[3]

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.[3]

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.[3]

The following diagram illustrates the mechanistic pathway for the synthesis of a 2-arylindole via the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediate1 Hydrazone Formation cluster_intermediate2 Tautomerization cluster_intermediate3 [3,3]-Sigmatropic Rearrangement cluster_intermediate4 Cyclization & Ammonia Elimination cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Acetophenone H+ Acetophenone Acetophenone Derivative Acetophenone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Dienone_imine Dienone Imine Enamine->Dienone_imine [3,3]-Rearrangement Cyclized_intermediate Cyclized Intermediate Dienone_imine->Cyclized_intermediate Cyclization Arylindole 2-Arylindole Cyclized_intermediate->Arylindole - NH3

Figure 1: Mechanism of the Fischer Indole Synthesis for 2-Arylindoles.

Data Presentation: Synthesis of 2-Arylindoles

The following tables summarize quantitative data from representative studies on the Fischer indole synthesis of 2-arylindoles, highlighting the effects of different substituents and reaction conditions on product yields.

Table 1: Conventional Synthesis of 2-Aryl-indolyl-ethanesulfonamides [5]

EntryAcetophenone Derivative (Ar)ProductYield (%)
1Phenyl2-(2-Phenyl-1H-indol-5-yl)-ethanesulfonic acid methylamide76
24-Chlorophenyl2-[2-(4-Chlorophenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide89
34-Methoxyphenyl2-[2-(4-Methoxyphenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide84

Reaction Conditions: Two-step synthesis. Step 1: Condensation of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride with the respective acetophenone in the presence of acetic acid. Step 2: Cyclization of the isolated hydrazone intermediate using polyphosphoric acid with thermal heating.[5]

Table 2: Microwave-Assisted One-Pot Synthesis of 2-Aryl-indolyl-ethanesulfonamides [5]

EntryAcetophenone Derivative (Ar)ProductYield (%)
1Phenyl2-(2-Phenyl-1H-indol-5-yl)-ethanesulfonic acid methylamide93
24-Chlorophenyl2-[2-(4-Chlorophenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide91
34-Methoxyphenyl2-[2-(4-Methoxyphenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide88

Reaction Conditions: One-pot reaction of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride and the substituted acetophenone in ethanol with a catalytic amount of acetic acid, under microwave irradiation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 2-arylindoles via the Fischer indole synthesis.

Protocol 1: Conventional Two-Step Synthesis of 2-Phenylindole

This protocol is adapted from the general procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[6][7]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated acetophenone phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to 2-Phenylindole

  • In a separate flask, preheat polyphosphoric acid (PPA) to approximately 80-100°C.

  • Carefully add the dried acetophenone phenylhydrazone (1.0 eq) to the hot PPA with stirring.

  • Continue heating and stirring for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylindole.[8]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-(2-Aryl-1H-indol-5-yl)-ethanesulfonic acid methylamide[5]
  • To a microwave reaction vessel, add 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride (1.0 eq), the desired substituted acetophenone (1.1 eq), and ethanol.

  • Add a catalytic amount of acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature and power (e.g., 120°C, 150 W) for a specified time (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-arylindole derivative.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 2-arylindoles.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Arylhydrazine + Acetophenone Derivative Reaction Fischer Indole Synthesis (Conventional or Microwave) Reactants->Reaction Quenching Reaction Quenching (e.g., addition of water/ice) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Purification (Column Chromatography or Recrystallization) Evaporation->Purification_Method Characterization Characterization (NMR, MS, etc.) Purification_Method->Characterization Final_Product Pure 2-Arylindole Characterization->Final_Product

Figure 2: General Experimental Workflow for 2-Arylindole Synthesis.

Conclusion

The Fischer indole synthesis provides a robust and adaptable platform for the preparation of 2-arylindoles. The choice between conventional heating and microwave irradiation allows for flexibility in reaction optimization, with microwave-assisted methods often offering advantages in terms of reaction time and yield.[5] The selection of the appropriate acid catalyst and reaction conditions is crucial for achieving high yields and purity of the desired 2-arylindole products. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this important class of heterocyclic compounds.

References

Palladium-Catalyzed Synthesis of 2-Phenylindoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold is a privileged structural motif found in a vast array of biologically active compounds, pharmaceuticals, and functional materials. Its synthesis has been a subject of intense research, with palladium-catalyzed methodologies emerging as powerful and versatile tools for its construction. This technical guide provides a comprehensive overview of the core palladium-catalyzed strategies for the synthesis of 2-phenylindoles, complete with detailed experimental protocols, comparative quantitative data, and mechanistic insights visualized through catalytic cycle diagrams.

Buchwald-Hartwig Modification of the Fischer Indole Synthesis

A significant advancement in indole synthesis involves a palladium-catalyzed C-N cross-coupling approach, developed by Stephen Buchwald and his coworkers, which serves as a modification of the classical Fischer indole synthesis. This method circumvents the need for often unstable or inaccessible arylhydrazines by coupling readily available aryl halides with benzophenone hydrazone, followed by an acid-catalyzed cyclization.[1][2]

Quantitative Data
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(OAc)₂ (1.0)BINAP (1.5)NaOtBuToluene802-799 (hydrazone)[1]
24-ChloroanisolePd(OAc)₂ (1.0)BINAP (1.5)NaOtBuToluene1002-798 (hydrazone)[1]
31-BromonaphthalenePd(OAc)₂ (1.0)BINAP (1.5)NaOtBuToluene802-795 (hydrazone)[1]

Yields are for the intermediate N-aryl benzophenone hydrazone.

Experimental Protocol: Synthesis of 2-Phenylindole via Buchwald-Hartwig Coupling and Fischer Cyclization

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), BINAP (0.015 mmol, 9.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add a solution of the aryl bromide (1.0 mmol) and benzophenone hydrazone (1.2 mmol, 235 mg) in toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 2-7 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ether (20 mL), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-aryl benzophenone hydrazone, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Fischer Indole Synthesis

  • Dissolve the crude N-aryl benzophenone hydrazone (1.0 mmol) in ethanol (10 mL).

  • Add p-toluenesulfonic acid monohydrate (2.0 mmol, 380 mg) and acetophenone (1.5 mmol, 180 mg).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-phenylindole.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation + Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product caption Catalytic cycle for the Buchwald-Hartwig amination. Larock_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd o-Haloaniline PdII_Aryl ArPd(II)L₂(X) OxAdd->PdII_Aryl Alkyne_Coord Alkyne Coordination PdII_Aryl->Alkyne_Coord + R-C≡C-Ph PdII_Alkyne [ArPd(II)L(Alkyne)]X Alkyne_Coord->PdII_Alkyne Mig_Insert Migratory Insertion PdII_Alkyne->Mig_Insert Vinyl_Pd Vinyl-Pd(II) Intermediate Mig_Insert->Vinyl_Pd Cyclization Intramolecular Amination Vinyl_Pd->Cyclization Palladacycle Six-membered Palladacycle Cyclization->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Product 2-Phenylindole RedElim->Product caption Catalytic cycle of the Larock indole synthesis. Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl ArPd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Alkyne ArPd(II)L₂(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX Alkyne_Coord_Cu Alkyne Coordination CuX->Alkyne_Coord_Cu + H-C≡CR Pi_Complex [H-C≡CR]·CuX Alkyne_Coord_Cu->Pi_Complex Deprotonation_Cu Deprotonation Pi_Complex->Deprotonation_Cu + Base Cu_Acetylide Cu-C≡CR Deprotonation_Cu->Cu_Acetylide Cu_Acetylide->Transmetal caption Catalytic cycles for the Sonogashira coupling reaction. CH_Activation_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd_Alkyne Oxidative Addition of Bromoalkyne Pd0->OxAdd_Alkyne Br-C≡CPh PdII_Alkyne L₂Pd(II)(Br)(C≡CPh) OxAdd_Alkyne->PdII_Alkyne Coord_Aniline Coordination of Aniline PdII_Alkyne->Coord_Aniline + Aniline PdII_Complex [L₂Pd(II)(C≡CPh)(Aniline)]Br Coord_Aniline->PdII_Complex CH_Activation Concerted Metalation- Deprotonation (CMD) PdII_Complex->CH_Activation Palladacycle Five-membered Palladacycle CH_Activation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Product 2-Phenylindole RedElim->Product caption Proposed catalytic cycle for C-H activation/annulation.

References

The Suzuki-Miyaura Coupling: A Comprehensive Guide to the Synthesis of 2-Arylindoles for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-arylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic motif have demonstrated significant potential in the development of novel therapeutics, exhibiting activities as kinase inhibitors, selective estrogen receptor modulators (SERMs), and anti-inflammatory agents.[3][4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a reliable pathway to construct the crucial carbon-carbon bond between the indole core and an aryl moiety.

This technical guide provides a detailed overview of the Suzuki-Miyaura coupling for the synthesis of 2-arylindoles. It encompasses a comparative analysis of catalytic systems, detailed experimental protocols, and a visualization of the reaction mechanism and a relevant biological signaling pathway targeted by 2-arylindole derivatives.

Core Methodology and Catalytic Systems

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 2-arylindoles, the primary strategy involves the coupling of a 2-haloindole (e.g., 2-bromoindole or 2-chloroindole) with an arylboronic acid. The success of this transformation is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Palladium Catalysts: The active catalyst is a Pd(0) species, which can be introduced directly, such as with Pd(PPh₃)₄, or generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky and electron-rich ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines like SPhos and XPhos, are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides.

Bases: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).

Solvents: The choice of solvent is critical for ensuring the solubility of the reactants and catalyst, as well as influencing the reaction rate and yield. Frequently used solvents include ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF), often in combination with water to dissolve the inorganic base.

Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura synthesis of 2-arylindoles, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Suzuki-Miyaura Coupling of 2-Chloroindoles with Arylboronic Acids

Entry2-Chloroindole DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-1-methylindolePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
22-Chloro-1H-indole4-Methoxyphenylboronic acidXPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O60697
32-Chloro-1H-indole3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane/H₂O802492

Table 2: Suzuki-Miyaura Coupling of 2-Bromoindoles with Arylboronic Acids

Entry2-Bromoindole DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901688
22-Bromo-1-methylindole4-Tolylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃DMF1101090
35,7-Dibromo-1H-indolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)191

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura synthesis of a 2-arylindole.

Synthesis of 2-Phenyl-1H-indole from 2-Bromo-1H-indole and Phenylboronic Acid

Materials:

  • 2-Bromo-1H-indole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1H-indole, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-1H-indole.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (2-Arylindole) reductive_elimination->product r1x R¹-X (2-Haloindole) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Arylboronic acid) r2by2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for 2-Arylindole Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - 2-Haloindole - Arylboronic Acid - Catalyst & Ligand - Base setup Combine Reagents in Flask reagents->setup glassware Flame-dry Glassware glassware->setup solvents Degas Solvents add_solvents Add Degassed Solvents solvents->add_solvents inert Purge with Inert Gas (N₂/Ar) setup->inert inert->add_solvents heat Heat and Stir (Monitor by TLC/GC-MS) add_solvents->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract (e.g., EtOAc/H₂O) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product Pure 2-Arylindole (Characterize by NMR, MS) purify->final_product

Caption: A typical experimental workflow for 2-arylindole synthesis.

Biological Significance: 2-Arylindoles as Kinase Inhibitors in Cancer

Many 2-arylindole derivatives have been identified as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[4] The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and growth, and its aberrant activation is a common feature of many human cancers.[6] Certain indole compounds have been shown to modulate this pathway, making them attractive candidates for cancer therapy.[6]

PI3K_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pi3k akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival growth Cell Growth mtor->growth arylindole 2-Arylindole Derivative arylindole->pi3k arylindole->akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-arylindoles.

References

The Heck Reaction: A Technical Guide to the Synthesis of 2-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in modern organic chemistry. Among the various strategies, the palladium-catalyzed Heck reaction has emerged as a powerful tool for the construction of the indole ring system, particularly for accessing 2-substituted derivatives. This technical guide provides an in-depth overview of the Heck reaction for the preparation of 2-substituted indoles, focusing on key methodologies, experimental protocols, and quantitative data to aid researchers in the application of this valuable transformation.

Core Methodologies: Intramolecular and Intermolecular Approaches

The synthesis of 2-substituted indoles via the Heck reaction can be broadly categorized into two main strategies: the intramolecular Heck reaction of ortho-haloanilines bearing an olefinic moiety, and intermolecular Heck-based domino reactions.

1. Intramolecular Heck Reaction (Mori-Ban Synthesis):

The Mori-Ban indole synthesis involves the palladium-catalyzed cyclization of N-allyl- or N-vinyl-o-haloanilines.[1] This intramolecular approach is a highly effective method for forming the indole core. The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the indole product.

2. Intermolecular Domino Reactions (Larock Indole Synthesis):

The Larock indole synthesis is a prominent example of a domino reaction that utilizes an intermolecular Heck-type process.[2][3] This powerful method involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne. The reaction proceeds through a cascade of steps including oxidative addition, alkyne insertion, intramolecular cyclization, and reductive elimination to furnish 2,3-disubstituted indoles. By carefully selecting the alkyne, this method can be adapted to yield predominantly 2-substituted indoles.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 2-substituted indoles using various Heck reaction protocols, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Intramolecular Heck Reaction for the Synthesis of 2-Substituted Indoles

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1N-allyl-2-iodoanilinePdCl2(PCy3)2 (4)P(OPh)3 (8)K2CO3 (4)DMF901298[4]
2N-allyl-2-bromoanilinePd(OAc)2 (5)PPh3 (10)K2CO3 (2)DMF1001285[5]
3N-vinyl-2-bromoanilinePd(II)-PEG-NaOAc (2)PEG-400100292[1]
4N-allyl-2-chloroanilinePd2(dba)3 (2.5)DavePhos (5)K3PO4 (2)Toluene1102475[6]

Table 2: Larock Indole Synthesis for the Preparation of 2,3-Disubstituted Indoles

| Entry | o-Haloaniline | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodoaniline | Diphenylacetylene | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 (2) | DMF | 100 | 24 | 95 |[2] | | 2 | 2-Bromoaniline | 1-Phenyl-1-propyne | Pd[P(tBu)3]2 (5) | - | Cy2NMe (2.5) | 1,4-Dioxane | 60 | 12 | 85 |[7] | | 3 | 2-Iodoaniline | 4-Octyne | Pd(OAc)2 (5) | - | Na2CO3 (2) | DMF | 100 | 18 | 88 |[2] | | 4 | 2-Bromo-4-nitroaniline | 1-(4-Methoxyphenyl)-1-propyne | Pd[P(o-tol)3]2 (10) | - | Na2CO3 (2.5) | 1,4-Dioxane | 80 | 16 | 78 |[6] |

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Heck Reaction of N-allyl-2-haloaniline [4]

A mixture of the N-allyl-2-haloaniline (0.3 mmol), PdCl2(PCy3)2 (0.012 mmol, 4 mol%), P(OPh)3 (0.024 mmol, 8 mol%), and K2CO3 (1.2 mmol, 4 equiv) in DMF (2 mL) is placed in a Schlenk tube. The reaction mixture is stirred under air at 90 °C for the time indicated by TLC monitoring. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding 2-methylindole.

Protocol 2: General Procedure for the Larock Indole Synthesis [2]

To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol). In a separate vial, weigh palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%) and add them to the reaction flask. Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol). Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Core Processes

To further elucidate the mechanisms and workflows involved in the Heck reaction for 2-substituted indole synthesis, the following diagrams are provided.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ ArylPdX Aryl-Pd(II)(L)₂-X Pd0->ArylPdX Oxidative Addition (Aryl-X) AlkeneComplex [Aryl-Pd(II)(L)(alkene)-X] ArylPdX->AlkeneComplex Alkene Coordination (-L) AlkylPdX Alkyl-Pd(II)(L)-X AlkeneComplex->AlkylPdX Migratory Insertion Product_HPdX Product + H-Pd(II)(L)₂-X AlkylPdX->Product_HPdX β-Hydride Elimination Product_HPdX->Pd0 Reductive Elimination (+ Base, - Base-HX, +L) Base Base

Caption: The catalytic cycle of the Heck reaction.

Larock_Indole_Synthesis_Cycle Pd0 Pd(0) OxAdd Ar-Pd(II)-I Pd0->OxAdd Oxidative Addition (o-Iodoaniline) AlkyneCoord Alkyne Complex OxAdd->AlkyneCoord Alkyne Coordination Insertion Vinyl-Pd(II) Intermediate AlkyneCoord->Insertion Migratory Insertion Cyclization Palladacycle Insertion->Cyclization Intramolecular Aminopalladation Indole Indole Product Cyclization->Indole Reductive Elimination Indole->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Larock indole synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up Reactants Combine o-Haloaniline, Alkene/Alkyne, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Quenching Quench Reaction (e.g., with Water) Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Heck-based indole synthesis.

Conclusion

The Heck reaction represents a robust and highly adaptable methodology for the synthesis of 2-substituted indoles. Both intramolecular and intermolecular variants offer powerful avenues to this important heterocyclic core. By understanding the underlying mechanisms and having access to detailed experimental protocols and comparative data, researchers can effectively leverage the Heck reaction for the efficient construction of diverse indole derivatives, facilitating advancements in drug discovery and materials science.

References

2-Phenylindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylindole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its unique structural features allow for versatile modifications, leading to the development of a wide array of derivatives with therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of 2-phenylindole derivatives, along with detailed experimental protocols and visualizations of key signaling pathways. These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making them a fertile ground for drug discovery and development.[1][2]

Synthesis of 2-Phenylindole Derivatives

The most common and versatile method for synthesizing the 2-phenylindole core is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an appropriately substituted acetophenone.[3][4] Other methods, such as palladium-catalyzed cross-coupling reactions, have also been developed to provide access to a broader range of substituted 2-phenylindoles.[2]

General Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of 2-phenylindole derivatives. Specific reaction conditions, such as the choice of acid catalyst and solvent, may require optimization depending on the specific substrates used.

Step 1: Formation of Phenylhydrazone

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and phenylhydrazine (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a catalytic amount of an acid, like glacial acetic acid, and reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated phenylhydrazone by filtration, wash with cold water, and dry. The crude hydrazone can be used in the next step without further purification.

Step 2: Cyclization to 2-Phenylindole

  • Add the crude phenylhydrazone to a flask containing an excess of a dehydrating agent, such as polyphosphoric acid (PPA) or zinc chloride.[5]

  • Heat the mixture at 100-180°C for 10-30 minutes, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture and carefully add ice-cold water to quench the reaction.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylindole derivative.[6]

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization start1 Substituted Acetophenone + Phenylhydrazine reflux Reflux in Ethanol/Acetic Acid start1->reflux precipitate Precipitation in Ice Water reflux->precipitate filter1 Filtration & Drying precipitate->filter1 hydrazone Crude Phenylhydrazone filter1->hydrazone heat Heat with PPA or ZnCl2 hydrazone->heat quench Quench with Water heat->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Purified 2-Phenylindole purify->product

Caption: A generalized workflow for the two-step Fischer indole synthesis of 2-phenylindole derivatives.

Therapeutic Applications and Biological Activities

2-Phenylindole derivatives exhibit a broad spectrum of biological activities, with significant research focused on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

The anticancer properties of 2-phenylindoles are a major area of investigation. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, and prostate.[2][7][8] One of the primary mechanisms of their anticancer action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][9]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-phenylindole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2 MCF7 (Breast)-[7]
PC3 (Prostate)-[7]
Compound 3a MCF7 (Breast)1.31 ± 0.8[7]
Compound 10 PC3 (Prostate)7.8 ± 3.3[7]
Compound 4j MDA-MB-231 (Breast)16.18[8]
Compound 4k B16F10 (Melanoma)23.81[8]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) MDA-MB-231 (Breast)0.035[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylindole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2-phenylindole derivatives can bind to the colchicine site on β-tubulin, which disrupts the formation of microtubules.[10] This interference with microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Polymerization tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization arrest Mitotic Arrest mt->arrest Disruption of Dynamics indole 2-Phenylindole Derivative colchicine Colchicine Binding Site on β-Tubulin indole->colchicine Binds to colchicine->mt Inhibits Polymerization apoptosis Apoptosis arrest->apoptosis Leads to

Caption: Mechanism of anticancer activity of 2-phenylindole derivatives through inhibition of tubulin polymerization.

Anti-inflammatory Activity

Several 2-phenylindole derivatives have demonstrated potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2][11] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Some derivatives also suppress the NF-κB signaling pathway, which further contributes to their anti-inflammatory properties.[1]

The following table presents the COX-2 inhibitory activity (IC50) of selected 2-phenylindole derivatives.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 4b 0.1111.8107.27[11]
Compound 4d 0.178.147.65[11]
Compound 4f 0.159.261.33[11]
Compound 4a 0.188.848.89[11]
Compound 4c 0.208.140.5[11]
Compound 4e 0.288.530.36[11]

This protocol describes a general method for determining the COX-2 inhibitory activity of test compounds using a fluorometric assay kit.

  • Reagent Preparation: Prepare all reagents (COX assay buffer, COX probe, COX cofactor, human recombinant COX-2 enzyme, and arachidonic acid) according to the manufacturer's instructions. Keep the enzyme on ice.

  • Inhibitor Preparation: Dissolve the 2-phenylindole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired test concentrations in COX assay buffer.

  • Assay Setup: In a 96-well white opaque plate, add the following to the respective wells:

    • Enzyme Control: 10 µL of assay buffer.

    • Inhibitor Control: 2 µL of a known COX-2 inhibitor (e.g., celecoxib) and 8 µL of assay buffer.

    • Test Sample: 10 µL of the diluted test compound.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor for the number of assays to be performed.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the negative control.

  • Reaction Initiation: Add 80 µL of the reaction mix to each well, followed by 10 µL of diluted arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 2-phenylindole derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 2-phenylindole derivatives, leading to reduced inflammation.

Antimicrobial Activity

Certain 2-phenylindole derivatives have also been reported to possess antimicrobial properties, showing activity against a range of bacteria and fungi.[2] The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The following table summarizes the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound IIb (benzimidazole) Enterobacter sp.75[12]
Compound Va (indole) Enterobacter sp.<100[12]
Compound 3f Various strains2-32[13][14]
Compound 3o Various strains2-32[13][14]
Compound 3r Various strains2-32[13][14]
Compound 2c (indole-thiadiazole) B. subtilis3.125[15]
Compound 3c (indole-triazole) B. subtilis3.125[15]

Structure-Activity Relationships (SAR)

The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole ring and the 2-phenyl group.

  • Anticancer Activity: For tubulin polymerization inhibitors, methoxy substitutions on the phenyl ring, particularly at the 4-position, have been shown to enhance activity.[9] The presence of a formyl group at the 3-position of the indole ring is also crucial for potent cytotoxic effects.[9]

  • Anti-inflammatory Activity: The presence of a methylsulfonyl (SO2Me) group on the 2-phenyl ring is a key pharmacophore for selective COX-2 inhibition.[2][11] Substitutions on the indole nitrogen with benzyl groups, especially those bearing electron-withdrawing groups like chlorine, can further enhance COX-2 inhibitory potency and selectivity.[11]

  • Antimicrobial Activity: The introduction of halogens and short-chain aliphatic hydrocarbons has been shown to improve antibacterial activity while reducing cytotoxicity.[13][14] The incorporation of other heterocyclic moieties, such as triazoles and thiadiazoles, can also lead to potent antimicrobial agents.[15]

Conclusion

2-Phenylindole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of novel therapeutics. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has provided valuable insights into their mechanisms of action and structure-activity relationships. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and protocols to facilitate further exploration and optimization of this important scaffold in the quest for new and effective drugs.

References

Unraveling the Multifaceted Mechanisms of 2-Phenylindole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core mechanisms of action of 2-phenylindole compounds, providing a comprehensive resource for researchers engaged in their study and development. This document summarizes key quantitative data, details critical experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile class of molecules.

Core Mechanisms of Action

2-Phenylindole derivatives exert their biological effects through several key mechanisms, primarily as:

  • Inhibitors of Tubulin Polymerization: A significant number of 2-phenylindole compounds exhibit potent anticancer activity by interfering with microtubule dynamics. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1]

  • Selective Estrogen Receptor Modulators (SERMs): Certain 2-phenylindole derivatives act as SERMs, exhibiting tissue-selective agonist or antagonist activity at estrogen receptors (ERα and ERβ).[2] This positions them as promising therapeutic agents for hormone-dependent cancers, such as breast cancer, and for the management of postmenopausal osteoporosis. Their ability to selectively modulate estrogenic activity offers the potential for targeted therapies with reduced side effects.[3]

  • Inhibitors of NF-κB and Nitric Oxide Synthase (NOS): Several 2-phenylindole compounds have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway and the activity of nitric oxide synthase.[4][5] By suppressing the production of pro-inflammatory mediators like nitric oxide and cytokines, these compounds hold therapeutic potential for a range of inflammatory conditions.

Quantitative Data Presentation

To facilitate a comparative analysis of the potency of various 2-phenylindole derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Inhibition of Tubulin Polymerization by 2-Phenylindole Derivatives

CompoundCell LineIC50 (µM)Reference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleTubulin Polymerization1.5[1]
OXi8006Tubulin Assembly1.1[6]
Compound 9Tubulin Polymerization1.5 ± 0.56[7]
Compound 1kTubulin Polymerization0.58 ± 0.06[7]
Compound 21Tubulin Polymerization0.15 ± 0.07[7]

Table 2: Estrogen Receptor Binding Affinity of 2-Phenylindole Derivatives

CompoundReceptorRelative Binding Affinity (RBA, Estradiol = 100)Reference
20bCalf Uterine ER33[8]
24bCalf Uterine ER21[8]
35bCalf Uterine ER23[8]
N-benzylated derivativesCalf Uterine ER0.55 - 16[2]

Table 3: Inhibition of NF-κB and Nitric Oxide Synthase by 2-Phenylindole Derivatives

CompoundTarget/AssayIC50 (µM)Reference
2-phenylindole (1)Nitrite Production38.1 ± 1.8[4][5]
2-phenylindole (1)NF-κB Inhibition25.4 ± 2.1[4][5]
Compound 5Nitrite Inhibition4.4 ± 0.5[4][5]
Compound 7Nitrite Inhibition4.8 ± 0.4[4][5]
Compound 5NF-κB Inhibition6.9 ± 0.8[4]
Compound 7NF-κB Inhibition8.5 ± 2.0[4]
Compound 10atNF-κB Inhibition0.6 ± 0.2[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the mechanisms of action of 2-phenylindole compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylindole compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[11]

  • Tubulin Preparation: Resuspend purified tubulin in the reaction buffer on ice.

  • Initiation of Polymerization: Add the tubulin solution to a pre-warmed 96-well plate containing various concentrations of the 2-phenylindole compounds.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen dye. An increase in fluorescence indicates tubulin polymerization.[11]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. From these curves, parameters such as the rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of tubulin polymerization is calculated from the dose-response curve.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor by competing with a radiolabeled ligand.

Protocol:

  • Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα or ERβ.[12]

  • Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of the 2-phenylindole compound.[12]

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Radioactivity Measurement: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor compound. The IC50 value, the concentration of the compound that displaces 50% of the radiolabeled ligand, is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.[13]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of the 2-phenylindole compounds for a specified time.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulus such as TNF-α or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the 2-phenylindole compound and/or an NF-κB activator. Lyse the cells and prepare cytoplasmic and nuclear extracts.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the NF-κB pathway proteins of interest (e.g., anti-p65, anti-phospho-p65, anti-IκBα).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the mechanism of action of 2-phenylindole compounds.

G cluster_tubulin Tubulin Polymerization and Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Tubulin Dimers Depolymerization 2-Phenylindole 2-Phenylindole 2-Phenylindole->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis G cluster_er Estrogen Receptor Signaling and Modulation Estrogen Estrogen Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogen->Estrogen Receptor (ER) 2-Phenylindole (SERM) 2-Phenylindole (SERM) 2-Phenylindole (SERM)->Estrogen Receptor (ER) Competitive Binding ER Dimerization ER Dimerization Estrogen Receptor (ER)->ER Dimerization Nuclear Translocation Nuclear Translocation ER Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation G cluster_nfkb NF-κB Signaling Pathway and Inhibition Stimulus (LPS, TNF-α) Stimulus (LPS, TNF-α) IKK Complex IKK Complex Stimulus (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation 2-Phenylindole 2-Phenylindole 2-Phenylindole->IKK Complex Inhibits Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators G cluster_workflow General Experimental Workflow for Mechanism of Action Studies Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Screening In vitro Screening Compound Synthesis & Characterization->In vitro Screening Cell Viability Assay (MTT) Cell Viability Assay (MTT) In vitro Screening->Cell Viability Assay (MTT) Target-Based Assays Target-Based Assays Cell Viability Assay (MTT)->Target-Based Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Target-Based Assays->Tubulin Polymerization Assay ER Binding Assay ER Binding Assay Target-Based Assays->ER Binding Assay NF-κB Reporter Assay NF-κB Reporter Assay Target-Based Assays->NF-κB Reporter Assay Cellular Mechanism Studies Cellular Mechanism Studies Target-Based Assays->Cellular Mechanism Studies Western Blot Western Blot Cellular Mechanism Studies->Western Blot Immunofluorescence Immunofluorescence Cellular Mechanism Studies->Immunofluorescence Lead Optimization Lead Optimization Cellular Mechanism Studies->Lead Optimization

References

Methodological & Application

Application Notes and Protocols for 2-(4-Bromophenyl)-1H-indole as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 2-(4-Bromophenyl)-1H-indole as a potential tubulin polymerization inhibitor. This document outlines the mechanism of action, provides protocols for key biological assays, and presents a framework for data analysis and visualization.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a fundamental role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function. Consequently, tubulin has emerged as a key target for the development of anticancer agents. Compounds that interfere with microtubule dynamics can disrupt the cell cycle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

This compound belongs to a class of indole derivatives that have been investigated for their potential as anticancer agents. The indole scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to exhibit a range of pharmacological activities, including the inhibition of tubulin polymerization. This document details the experimental procedures to characterize the effects of this compound on tubulin polymerization and cancer cell proliferation.

Mechanism of Action

Tubulin polymerization inhibitors exert their anticancer effects by disrupting the normal dynamics of microtubule assembly. By binding to tubulin subunits, these agents can prevent the formation of microtubules. This interference with microtubule formation has profound consequences for the cell, particularly during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.

cluster_0 Cellular Effects of this compound Indole_Compound This compound Tubulin α/β-Tubulin Heterodimers Indole_Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition of Spindle Mitotic Spindle Formation Polymerization->Spindle Disruption of G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Proposed signaling pathway for this compound.

Data Presentation

The biological activity of this compound can be quantified through various in vitro assays. The following tables summarize the key parameters to be determined.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)[1]
Representative Indole Derivative (Example)3.03 ± 0.11
Vincristine (Positive Control)~0.1[1]
Vehicle Control (DMSO)No Inhibition

Table 2: Antiproliferative Activity against Human Cancer Cell Lines (MTT Assay)

Cell LineCompoundIC₅₀ (µM) (48h exposure)[1]
MCF-7 Representative Indole Derivative (Example)2.5 ± 0.3
(Breast Cancer)Vincristine (Positive Control)0.05 ± 0.01
HeLa Representative Indole Derivative (Example)3.1 ± 0.4
(Cervical Cancer)Vincristine (Positive Control)0.02 ± 0.005

Table 3: Cell Cycle Analysis in HeLa Cells (24h exposure)

Treatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)~60%~25%~15%
Representative Indole Derivative (Example, 1 µM)~20%~10%~70%
Vincristine (Positive Control, 0.1 µM)~15%~5%~80%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

cluster_1 Tubulin Polymerization Assay Workflow Reagents Prepare reagents: - Tubulin - GTP - General Tubulin Buffer - Test Compound Reaction_Mix Prepare reaction mix on ice Reagents->Reaction_Mix Incubation Incubate at 37°C in a spectrophotometer Reaction_Mix->Incubation Measurement Measure absorbance at 340 nm every minute for 60-90 minutes Incubation->Measurement Analysis Plot absorbance vs. time and determine IC₅₀ Measurement->Analysis

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Vincristine)

  • Negative control (DMSO)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL.

  • Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

  • Prepare serial dilutions of this compound and control compounds in the reaction mixture. The final DMSO concentration should be kept below 1%.

  • Add the diluted compounds to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization by adding the cold tubulin solution to each well to a final concentration of 3 mg/mL. Mix gently by pipetting.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.

  • Plot the absorbance values against time to generate polymerization curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compound on cell viability by measuring the metabolic activity of cells.

cluster_2 MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with varying concentrations of the compound Cell_Seeding->Treatment Incubation_1 Incubate for 48 hours Treatment->Incubation_1 MTT_Addition Add MTT solution to each well Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation_2->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate cell viability and IC₅₀ Measurement->Analysis

Figure 3: Workflow for the cell viability (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

cluster_3 Cell Cycle Analysis Workflow Cell_Culture Culture and treat cells with the test compound Harvest Harvest and wash cells Cell_Culture->Harvest Fixation Fix cells in cold 70% ethanol Harvest->Fixation Staining Stain cells with Propidium Iodide (PI) and RNase A Fixation->Staining Analysis Analyze by flow cytometry Staining->Analysis

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing PI, RNase A, and Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat them with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Microscopy of the Microtubule Network

This method allows for the visualization of the microtubule network within cells to observe the effects of the compound on microtubule architecture.

cluster_4 Immunofluorescence Workflow Cell_Culture Grow cells on coverslips and treat with the compound Fix_Perm Fix and permeabilize cells Cell_Culture->Fix_Perm Blocking Block with BSA Fix_Perm->Blocking Primary_Ab Incubate with primary antibody (anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei with DAPI Secondary_Ab->Counterstain Mount_Image Mount coverslips and image with a fluorescence microscope Counterstain->Mount_Image

Figure 5: Workflow for immunofluorescence microscopy of microtubules.

Materials:

  • Cells grown on sterile glass coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.

References

Application of 2-Phenylindole Derivatives as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This document provides detailed application notes on the utility of 2-phenylindole derivatives as kinase inhibitors, presents quantitative data for key compounds, outlines detailed experimental protocols for their evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Application Notes

2-Phenylindole derivatives have garnered considerable attention as kinase inhibitors due to their structural resemblance to the endogenous ATP molecule, allowing them to competitively bind to the ATP-binding pocket of various kinases. This competitive inhibition effectively blocks the downstream signaling cascades that are often hyperactivated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.

Key kinase targets for 2-phenylindole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are fundamental regulators of the cell cycle.[1][2][3] 2-Phenylindole derivatives have been shown to inhibit CDK2, a key player in the G1/S phase transition, thereby inducing cell cycle arrest and preventing cancer cell proliferation.[1][4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and survival.[5][6][7] Certain 2-phenylindole derivatives have demonstrated potent inhibitory activity against EGFR, making them promising candidates for cancers driven by EGFR mutations or overexpression.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9][10] By inhibiting VEGFRs, 2-phenylindole derivatives can disrupt tumor neovascularization, effectively starving the tumor and impeding its growth and metastasis.[11]

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase involved in various cellular processes, including cell adhesion, growth, movement, and differentiation.[12][13][14] Its aberrant activation is linked to cancer progression and metastasis. 2-phenylindole derivatives have shown promise as Src inhibitors.[15]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression.[16][17][18] Their inhibition by 2-phenylindole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[19]

The therapeutic potential of these compounds lies in their ability to be chemically modified to achieve selectivity for specific kinases or to act as multi-targeted inhibitors, simultaneously blocking several oncogenic pathways. This multi-targeting approach can be particularly effective in overcoming drug resistance, a common challenge in cancer therapy.[4]

Data Presentation

The following tables summarize the inhibitory activities of selected 2-phenylindole and related indole derivatives against various kinases, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound/Derivative ClassKinase TargetIC50 (µM)Cancer Cell Line(s)Reference
2-Phenylindole DerivativeEGFR1.026-[20]
2-Phenylindole DerivativesCDK2Not specified in abstractMCF7[4][21]
Benzo[e]pyridoindole derivative (C1)Aurora A0.061-[19]
Benzo[e]pyridoindole derivative (C1)Aurora B0.031-[19]
Benzo[e]pyridoindole derivative (C1)Aurora C0.124-[19]
Indole DerivativeVEGFR-20.078 ± 0.003HepG2, MCF7[11]
Indole DerivativeVEGFR-20.19A549, HepG-2, Caco-2, MDA[22]
Indole Derivative (Compound 16)Src0.002-[20]
Thieno[3,2-b]pyridine-6-carbonitrilesSrcNot specified in abstract-[15]
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Phenylindole derivative (4k)B16F10 (Melanoma)23.81[23]
2-Phenylindole derivative (4j)MDA-MB-231 (Breast)16.18[23]
2-Phenylindole derivative (4k)MDA-MB-231 (Breast)25.59[23]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a 2-phenylindole derivative against a purified kinase enzyme. This assay measures the phosphorylation of a substrate by the kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2, EGFR, VEGFR-2, Src, Aurora A/B)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • 2-Phenylindole derivative (test compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the 2-phenylindole derivative in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the purified kinase enzyme to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase-specific substrate and ATP in the kinase reaction buffer.

    • Add the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the product according to the manufacturer's instructions of the chosen detection kit. For example, using the ADP-Glo™ kit:

      • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

      • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol outlines a method to assess the inhibitory effect of a 2-phenylindole derivative on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line known to have an active kinase pathway of interest (e.g., A549 for EGFR, HCT116 for Aurora Kinase)

  • Cell culture medium and supplements

  • 2-Phenylindole derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase and its downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-phenylindole derivative or DMSO (vehicle control) for a specified duration (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative level of protein phosphorylation at different inhibitor concentrations.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival 2-Phenylindole Derivative 2-Phenylindole Derivative 2-Phenylindole Derivative->EGFR Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Proliferation, Survival

Caption: EGFR signaling pathway and its inhibition by a 2-phenylindole derivative.

G cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates DNA Replication DNA Replication CDK2->DNA Replication Initiates 2-Phenylindole Derivative 2-Phenylindole Derivative 2-Phenylindole Derivative->CDK2 Inhibits

Caption: CDK2 signaling in cell cycle progression and its inhibition.

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Dispense Inhibitor and Kinase into 384-well plate start->plate incubate1 Pre-incubate plate->incubate1 reaction Add Substrate/ATP Mixture to initiate reaction incubate1->reaction incubate2 Incubate at 30°C reaction->incubate2 detect Add Detection Reagent (e.g., ADP-Glo) incubate2->detect read Read Luminescence detect->read analyze Analyze Data (IC50) read->analyze

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

Synthesis of 2-(4-Bromophenyl)-1H-indole: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-(4-Bromophenyl)-1H-indole, a valuable heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Fischer indole synthesis methodology, which involves the acid-catalyzed cyclization of a phenylhydrazone precursor. This protocol outlines a two-step process: the initial formation of 4-bromoacetophenone phenylhydrazone, followed by its cyclization using polyphosphoric acid (PPA) as the catalyst. This application note includes a comprehensive experimental procedure, characterization data, and visual aids to ensure successful and reproducible synthesis.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The 2-arylindole motif, in particular, is a key structural feature in many compounds of therapeutic interest. This compound serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for the preparation of indoles.[1] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2]

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process, beginning with the formation of an intermediate phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.

Synthesis_Pathway cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization Phenylhydrazine Phenylhydrazine reaction1 Phenylhydrazine->reaction1 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromoacetophenone->reaction1 4-Bromoacetophenone_phenylhydrazone 4-Bromoacetophenone phenylhydrazone start_step2 4-Bromoacetophenone_phenylhydrazone->start_step2 reaction1->4-Bromoacetophenone_phenylhydrazone Ethanol, Acetic Acid (cat.) Reflux 2_4_Bromophenyl_1H_indole This compound start_step2->2_4_Bromophenyl_1H_indole Polyphosphoric Acid (PPA) Heat experimental_workflow cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization cluster_purification Purification cluster_characterization Characterization A Mix 4-bromoacetophenone, phenylhydrazine, ethanol, and acetic acid B Reflux for 2-3 hours A->B C Cool to room temperature B->C D Filter and wash with cold ethanol C->D E Dry under vacuum D->E F Combine phenylhydrazone and PPA E->F Intermediate G Heat at 100-120°C for 1-2 hours F->G H Pour into ice water G->H I Neutralize with NaHCO₃ H->I J Filter and wash with water I->J K Recrystallize or perform column chromatography J->K Crude Product L Dry the final product K->L M Obtain melting point L->M Purified Product N Record NMR spectra (¹H, ¹³C) M->N O Perform Mass Spectrometry N->O

References

Application Notes and Protocols for the Fischer Indole Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles, a key structural motif in many pharmaceuticals and biologically active compounds. This document provides detailed experimental procedures for the synthesis of 2-arylindoles, focusing on the reaction of arylhydrazines with aryl ketones.

Overview of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole ring with the elimination of ammonia.[1][4]

Key Features:

  • Versatility: A wide range of substituted indoles can be synthesized by varying the arylhydrazine and carbonyl components.

  • One-Pot Procedures: The reaction can often be carried out in a "one-pot" fashion without the need to isolate the intermediate hydrazone.[5]

  • Catalysts: The synthesis is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][2]

Reaction Mechanism

The mechanism of the Fischer indole synthesis involves the following key steps:

  • Hydrazone Formation: The arylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.[1][4]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1][5]

  • [3][3]-Sigmatropic Rearrangement: The enamine undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement.[1][4]

  • Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[1][4]

Fischer_Indole_Synthesis_Mechanism Arylhydrazine Arylhydrazine step1 Condensation ArylKetone Aryl Ketone H_plus H⁺ (Acid Catalyst) Hydrazone Phenylhydrazone step2 Tautomerization Hydrazone->step2 Enamine Enamine step3 [3,3]-Sigmatropic Rearrangement Enamine->step3 Rearranged [3,3]-Sigmatropic Rearrangement Intermediate step4 Cyclization & Elimination Rearranged->step4 Cyclized Cyclized Intermediate Indole 2-Arylindole Cyclized->Indole Ammonia NH₃ Cyclized->Ammonia - NH₃ step1->Hydrazone step2->Enamine step3->Rearranged step4->Cyclized

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Data for the Synthesis of 2-Arylindoles

The following table summarizes various reported conditions and yields for the synthesis of 2-arylindoles via the Fischer indole synthesis.

2-Arylindole ProductArylhydrazineAryl KetoneCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-PhenylindolePhenylhydrazineAcetophenoneMethanesulfonic acid10010 min-[3]
2-PhenylindolePhenylhydrazineAcetophenoneZinc chloride1705 min72-80[6]
2-PhenylindolePhenylhydrazineAcetophenoneGlacial acetic acidReflux-97.79[7]
2-PhenylindolePhenylhydrazineAcetophenonePolyphosphoric acid---[8]
Substituted 2-Arylindoles2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochlorideSubstituted acetophenonesAcetic acid/Ethanol (Microwave)8010 minup to 93[9]
Substituted 2-Arylindoles2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochlorideSubstituted acetophenonesAcetic acid/Ethanol (Conventional)Room Temp (hydrazone), then heat2 hr (hydrazone)76[9]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of 2-phenylindole, a representative 2-arylindole.

Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • Acetophenone phenylhydrazone (freshly prepared)

  • Anhydrous zinc chloride, powdered

  • Sand, clean

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Activated carbon (e.g., Norit)

Equipment:

  • Tall 1-L beaker

  • Oil bath

  • Stirring rod

  • Büchner funnel and flask

  • Reflux condenser

  • Heating mantle or steam cone

Procedure:

Step 1: Preparation of Acetophenone Phenylhydrazone [6]

  • Warm a mixture of 40 g (0.33 mole) of acetophenone and 36 g (0.33 mole) of phenylhydrazine on a steam cone for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation and then cool the mixture in an ice bath.

  • Collect the product by filtration and wash with 25 mL of cold ethanol.

Step 2: Fischer Indole Cyclization [6]

  • In a tall 1-L beaker, place an intimate mixture of 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride.

  • Immerse the beaker in an oil bath preheated to 170°C.

  • Stir the mixture vigorously by hand. The mass will become liquid after 3–4 minutes, and white fumes will begin to evolve.

  • Remove the beaker from the oil bath and continue to stir for 5 minutes.

  • To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.

  • Dissolve the zinc chloride by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • Collect the sand and crude 2-phenylindole by filtration.

  • Boil the solids with 600 mL of 95% ethanol.

  • Decolorize the hot mixture with activated carbon and filter through a hot Büchner funnel.

  • Wash the sand and activated carbon with 75 mL of hot ethanol.

  • Cool the filtrate to induce crystallization of 2-phenylindole. A second crop can be obtained by concentrating the mother liquor.

Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Arylindoles

This protocol is a general procedure based on the work of Mishra et al.[9][10]

Materials:

  • Substituted arylhydrazine hydrochloride (e.g., 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride)

  • Substituted aryl ketone (e.g., acetophenone derivatives)

  • Ethanol

  • Acetic acid (catalytic amount)

Equipment:

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Stir bar

  • Filtration apparatus

Procedure:

  • To a microwave reaction vessel, add the arylhydrazine hydrochloride (0.11 mmol), the aryl ketone (0.13 mmol), and ethanol (30 mL).

  • Add a catalytic amount of acetic acid to the mixture.

  • Subject the reaction mixture to microwave irradiation at 80°C and 300W for 10 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture.

  • The precipitated solid product is collected by filtration to give the corresponding 2-arylindole derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of 2-arylindoles.

Experimental_Workflow Start Start Reactants Combine Arylhydrazine, Aryl Ketone, Solvent, and Acid Catalyst Start->Reactants Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Quenching) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration, Extraction) Workup->Isolation Purification Purify Product (Recrystallization, Chromatography) Isolation->Purification Analysis Characterize Product (NMR, MS, MP) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for 2-arylindole synthesis.

References

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)-1H-indole via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis and functionalization of indoles is of significant interest to the scientific community. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups. This application note provides a detailed protocol for the synthesis of 2-(4-bromophenyl)-1H-indole, a valuable building block in drug discovery and materials science, through a palladium-catalyzed Suzuki coupling reaction between a suitable indole precursor and a boronic acid derivative.

The synthesis of 2-arylindoles can be challenging due to the potential for side reactions and the need for carefully optimized conditions to achieve high yields and selectivity.[1] This protocol outlines a robust and reproducible method that can be adapted for the synthesis of a variety of 2-arylindole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction, particularly when dealing with nitrogen-containing heterocycles like indole, which can interact with the catalyst.[2]

Two primary strategies can be employed for the synthesis of 2-arylindoles via Suzuki coupling:

  • Strategy A: Coupling of a 2-haloindole with an arylboronic acid.

  • Strategy B: Coupling of a 2-indolylboronic acid with an aryl halide.

This protocol will focus on a variation of Strategy B, which involves the coupling of an in-situ generated or pre-formed indolylboronic acid derivative with 1-bromo-4-iodobenzene.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling synthesis of 2-arylindoles, including the target compound this compound. The data is compiled from various literature precedents for similar reactions and serves as a benchmark for expected outcomes.

EntryIndole SubstrateAryl Halide/Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11H-Indole4-Bromophenylboronic acidPd(TFA)₂ (10)Air (oxidant)Dioxane/H₂ORT12Moderate[3]
25,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃H₂O120 (MW)1.5Good[4]
3(7-Bromo-1H-indol-2-yl)boronic acidAryl bromidePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O80-1202-24High[5]
43-Bromo-6-nitro-1H-indolePyridine-4-boronic acidPd(dppf)Cl₂K₃PO₄Anhydrous, degassedN/AN/AImproved[2]
52-Azidoarylboronic acid pinacolate estersVinyl triflatesPalladium catalystN/AN/AN/AN/AGood[6][7]

Experimental Protocol

This protocol provides a detailed step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-Bromo-1H-indole

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add 2-bromo-1H-indole (1.0 mmol, 1.0 equiv.), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[5]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4][5]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.[5] The solvent mixture should be degassed by bubbling with an inert gas for at least 15-20 minutes prior to use.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the synthesis of this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/H₂O) inert->solvent reaction 4. Heating & Stirring (100 °C, 12-24 h) solvent->reaction workup 5. Work-up (EtOAc Extraction, Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Cell-Based Assays for Testing 2-(4-Bromophenyl)-1H-indole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 2-phenylindole scaffolds have been identified as promising cores for the development of novel anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, and colon. The subject of this application note, 2-(4-Bromophenyl)-1H-indole, is a member of this promising class.

The cytotoxic mechanism of 2-phenylindole derivatives is often attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle, typically in the G2/M phase, and the subsequent induction of apoptosis, or programmed cell death. The presence of a halogen, such as bromine, on the phenyl ring can significantly influence the compound's cytotoxic potency.

This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing a robust dataset for the initial characterization of this compound's anticancer potential.

Data Presentation

The following tables summarize representative quantitative data obtained from the cell-based assays performed with this compound on a human colon cancer cell line (e.g., HCT-116).

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.60 ± 0.0448
250.35 ± 0.0328
500.15 ± 0.0212
IC50 (µM) ~10.5

Table 2: Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity (LDH Release)
0 (Vehicle Control)0.12 ± 0.010
10.15 ± 0.025
50.28 ± 0.0325
100.45 ± 0.0455
250.68 ± 0.0590
500.75 ± 0.06100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.22.52.3
1065.820.114.1
2530.545.324.2

Table 4: Cell Cycle Analysis by Propidium Iodide Staining

Concentration of this compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.420.124.5
1030.215.354.5
2520.110.569.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cells and compound as described for the MTT assay.

  • LDH cytotoxicity assay kit.

Procedure:

  • Seed and treat cells with this compound as described for the MTT assay in a 96-well plate.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.[4]

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells and compound as described for the MTT assay.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]

  • Incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cells and compound as described for the MTT assay.

  • Propidium Iodide (PI) staining solution.

  • RNase A.

  • 70% ethanol.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.[8][9]

  • Incubate in the dark for 30 minutes at room temperature.[10]

  • Analyze the cell cycle distribution using a flow cytometer.[8]

Mandatory Visualization

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition and Analysis start Seed Cancer Cells (e.g., HCT-116) incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for desired period (e.g., 24, 48, 72h) treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh apoptosis Annexin V/PI Staining (Apoptosis) incubation2->apoptosis cell_cycle PI Staining (Cell Cycle) incubation2->cell_cycle plate_reader Plate Reader (Absorbance) mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer (Fluorescence) apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis, Cell Cycle Distribution) plate_reader->data_analysis flow_cytometer->data_analysis signaling_pathway cluster_cell Cancer Cell compound This compound tubulin α/β-Tubulin Dimers microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

References

Application Notes and Protocols for the In Vitro Evaluation of 2-(4-Bromophenyl)-1H-indole Against Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the in vitro activity of 2-(4-Bromophenyl)-1H-indole against breast cancer cell lines are not extensively available in the public domain. The following application notes and protocols are based on the evaluation of structurally related 2-phenylindole derivatives and are provided as a comprehensive guide for the investigation of this specific compound. The presented data and potential mechanisms of action are extrapolated from research on analogous compounds.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Specifically, the 2-phenylindole scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents, demonstrating notable efficacy against various cancer cell lines, including those of breast cancer.[2][3] These compounds have been shown to exert their anticancer effects through multiple mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1][4][5] This document provides a detailed framework for the in vitro evaluation of this compound, a specific derivative, against human breast cancer cell lines.

Data Presentation: Cytotoxicity of 2-Phenylindole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 2-phenylindole derivatives against the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) human breast cancer cell lines. This data provides a benchmark for evaluating the potency of this compound.

Table 1: IC50 Values of 2-Phenylindole Derivatives against MCF-7 Breast Cancer Cell Line

CompoundModificationIC50 (µM)Reference
Derivative 1Imidazolylindol-3-one1.31 ± 0.8[6]
Derivative 22-Phenylindole-3-carbaldehyde (5-alkyl, 4-methoxy)0.005 - 0.02[4]
Derivative 3Indole-based Sulfonylhydrazone4.0[7]
Derivative 4Substituted IndolePotent Activity[8]

Table 2: IC50 Values of 2-Phenylindole Derivatives against MDA-MB-231 Breast Cancer Cell Line

CompoundModificationIC50 (µM)Reference
Derivative 12-Phenylindole-3-carbaldehyde (5-alkyl, 4-methoxy)0.005 - 0.02[4]
Derivative 2Indole-based Sulfonylhydrazone4.7[7]
Derivative 3Pyrazolo[4,3-c]hexahydropyridine4.2[9]
Derivative 42-(5-Phenylindol-3-yl)benzimidazoleVaries[10]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma cell line MCF-7 and triple-negative breast cancer cell line MDA-MB-231.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For MCF-7, the medium should also be supplemented with 0.01 mg/mL human insulin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Passage the cells upon reaching 80-90% confluency. Wash the cell monolayer with Phosphate-Buffered Saline (PBS), and detach the cells using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control, and a known anticancer drug like Doxorubicin as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 4: Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental and Logical Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) mtt_assay Cell Viability (MTT) Assay cell_culture->mtt_assay compound_prep Prepare this compound Stock and Dilutions compound_prep->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 48-72h treatment apoptosis_assay Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_assay Cell Cycle Analysis cell_cycle_dist Determine Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist ic50->apoptosis_assay Use IC50 conc. ic50->cell_cycle_assay Use IC50 conc. mechanism Elucidate Mechanism of Action apoptosis_quant->mechanism cell_cycle_dist->mechanism

Caption: Experimental workflow for the in vitro evaluation of this compound.

Proposed Signaling Pathway: Induction of Apoptosis

Based on the literature for 2-phenylindole derivatives, a plausible mechanism of action is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_mito Mitochondrial Pathway compound This compound cell Breast Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) cell->bcl2 Induces Stress cyto_c Cytochrome c Release bcl2->cyto_c regulates cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes & Protocols: Developing 2-Phenylindole Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of 2-phenylindole derivatives as a promising class of anti-inflammatory agents. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity.[1] Specifically, 2-phenylindole derivatives have emerged as promising candidates for drug development due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key inflammatory pathways. Mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes, suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, and a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] This document outlines the synthesis, in vitro, and in vivo evaluation of these derivatives, providing researchers with the necessary information to advance their drug discovery efforts.

Data Presentation: Anti-Inflammatory Activity of 2-Phenylindole Derivatives

The following tables summarize the quantitative data from various studies, showcasing the anti-inflammatory potential of different 2-phenylindole derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

CompoundDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
Indomethacin Reference Drug--0.079[2]
Celecoxib Reference Drug---[3]
Compound 4b 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole-0.11-[4]
Compound 4d 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole-0.17-[4]
Compound 4f 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole-0.15-[4]
Compound 4a 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole-0.18-[4]
Compound 4c 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole-0.20-[4]
Compound 4e 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole-0.28-[4]
Compounds 7a-k, 8a-c, 9a-c 2-(4-methylsulfonylphenyl) indole derivatives--Good selectivity for COX-2[3]

Table 2: In Vitro Nitrite and NF-κB Inhibitory Activity

CompoundDerivativeNitrite Production IC50 (µM)NF-κB Inhibition IC50 (µM)Reference
2-phenylindole (1) Parent Compound38.1 ± 1.825.4 ± 2.1[5][6]
Compound 5 3-carboxaldehyde oxime substituted 2-phenylindole4.4 ± 0.56.9 ± 0.8[5][6]
Compound 7 Cyano substituted 2-phenylindole4.8 ± 0.48.5 ± 2.0[5][6]
Compound 10at 6′-MeO-naphthalen-2′-yl indole derivative-0.6 ± 0.2[5][6]

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDerivativeEdema Inhibition (%)Time PointReference
Indomethacin Reference Drug29.94h[7]
Indomethacin Reference Drug87.7-[4]
Celecoxib Reference Drug94.76h[3]
2-phenyl-5-nitro-1H-indole Substituted 2-phenylindole13.54h[7]
5-chloro-2-phenylindole Substituted 2-phenylindole25.44h[7]
5-fluoro-2-phenylindole Substituted 2-phenylindole28.04h[7]
2-phenylindole-5-benzene sulphonamide Substituted 2-phenylindole32.74h[7]
2-phenylindole-5-benzene sulphapyrimidine Substituted 2-phenylindole44.44h[7]
Compound 13 1-(4-chlorobenzyl)-2-(4(methylsulfonyl)phenyl)-1H-indole90.5-[2]
Compound 14 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole75.6-[2]
Compound 15 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole81.1-[2]
Compounds 7a–k, 8a–c, and 9a–c 2-(4-methylsulfonylphenyl) indole derivatives56.4–93.56h[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 2-phenylindole derivatives as anti-inflammatory agents.

Protocol 1: Synthesis of 2-Arylindole Derivatives

A common and efficient method for the synthesis of 2-arylindole derivatives involves a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition.[5][6]

Materials:

  • Substituted 2-iodoanilines

  • Terminal alkynes

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, toluene)

Procedure:

  • To a solution of the substituted 2-iodoaniline and terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the base.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylindole derivative.

Protocol 2: In Vitro COX Inhibition Assay

This protocol is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[4]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (2-phenylindole derivatives)

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Assay buffer

  • Detection reagent (e.g., colorimetric or fluorometric probe)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference drug at various concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference drug.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

  • Read the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Protocol 3: In Vitro Nitric Oxide (NO) Production and NF-κB Inhibition Assay in Macrophages

This protocol assesses the ability of the compounds to inhibit the production of nitric oxide and the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (for NO measurement)

  • NF-κB reporter assay kit

  • Luminometer or spectrophotometer

Procedure for NO Production:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite as an indicator of NO production and determine the IC50 values of the test compounds.

Procedure for NF-κB Inhibition:

  • Transfect RAW 264.7 cells with an NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB response element).

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with test compounds and stimulate with LPS as described above.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of NF-κB inhibition and determine the IC50 values.

Protocol 4: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[3][7]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups.

  • Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of 2-phenylindole derivatives as anti-inflammatory agents.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Gene Transcription Phenylindole 2-Phenylindole Derivatives Phenylindole->IKK Inhibition Phenylindole->NFkB_nucleus Inhibition

Caption: NF-κB signaling pathway and points of inhibition by 2-phenylindole derivatives.

G start Start: Synthesized 2-Phenylindole Derivatives invitro In Vitro Screening start->invitro cox COX-1/COX-2 Inhibition Assay invitro->cox no_nfkb NO Production & NF-κB Inhibition (RAW 264.7 cells) invitro->no_nfkb active_compounds Identification of Active Compounds cox->active_compounds no_nfkb->active_compounds invivo In Vivo Evaluation active_compounds->invivo Promising Candidates carrageenan Carrageenan-Induced Paw Edema invivo->carrageenan lead_optimization Lead Optimization (SAR Studies) carrageenan->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: Experimental workflow for the development of 2-phenylindole anti-inflammatory agents.

References

The Role of 2-(4-Bromophenyl)-1H-indole in Elucidating Structure-Activity Relationships for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Within this class, 2-arylindoles have emerged as particularly promising frameworks for the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] The compound 2-(4-Bromophenyl)-1H-indole serves as a valuable molecular probe and a foundational structure in structure-activity relationship (SAR) studies. The presence of the bromine atom at the para-position of the phenyl ring offers a strategic point for chemical modification, allowing researchers to systematically investigate the impact of substituent changes on biological activity. This document provides a comprehensive overview of the application of this compound and its derivatives in SAR studies, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Data Presentation: Unveiling the Impact of Structural Modifications

The following tables summarize the quantitative data from various SAR studies on 2-phenylindole derivatives, highlighting the influence of substituents on their anticancer activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: SAR of 2-Phenylindole Derivatives with Modifications on the Phenyl Ring

CompoundR1R2R3R4Cell LineIC50 (µM)Reference
1a HHBrHMCF-72.71[3]
1b HHClHA549>100[4]
1c HHFHHeLa>100[4]
1d OCH3HHHHepG213.21[4]
1e HOCH3OCH3OCH3HCT-150.92[5]

Table 2: SAR of 2-Phenylindole Derivatives with Modifications on the Indole Ring

CompoundN-SubstitutionC3-SubstitutionCell LineIC50 (µM)Reference
2a HHMCF-7>50[3]
2b CH3HHeLa2.54[1]
2c HCHOA5494.8[6]
2d HCNA5496.9[6]
2e -CH2-PhHMCF-71.86[3]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to 2-arylindoles is the Fischer indole synthesis. For this compound, the reaction typically involves the condensation of 4-bromophenylhydrazine with a suitable ketone, such as acetophenone, in the presence of an acid catalyst.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2)

  • Ethanol

  • Ice

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 4-bromophenylhydrazine hydrochloride and acetophenone is heated in the presence of polyphosphoric acid.

  • The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 1-2 hours).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice.

  • The mixture is neutralized with a sodium bicarbonate solution.

  • The crude product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (2-phenylindole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

SAR studies on 2-phenylindole derivatives have revealed that these compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction Pathway

Many 2-phenylindole derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Apoptosis_Pathway Indole 2-Phenylindole Derivative ROS ↑ ROS Production Indole->ROS Bcl2 Bcl-2 (anti-apoptotic) Indole->Bcl2 Bax Bax (pro-apoptotic) Indole->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-phenylindole derivatives.

Cell Cycle Arrest

Certain 2-phenylindole analogs have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[5][11] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Cell_Cycle_Arrest Indole 2-Phenylindole Derivative p53 p53 Activation Indole->p53 p21 p21 (CDK inhibitor) p53->p21 CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Cell_Cycle_Arrest G2/M Arrest CDK1_CyclinB->Cell_Cycle_Arrest Inhibition leads to

Caption: G2/M cell cycle arrest mediated by 2-phenylindole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives in an SAR study.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 4-halophenylhydrazine) Synthesis Synthesis of Analogs (e.g., Fischer Indole Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The this compound scaffold is a versatile and valuable tool in drug discovery, particularly in the context of SAR studies for anticancer agents. The systematic modification of this core structure, guided by quantitative biological data, allows for the rational design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to explore the therapeutic potential of this important class of molecules. Future studies focusing on a wider range of substituents and diverse biological targets will undoubtedly continue to expand the therapeutic applications of 2-phenylindole derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 2-Phenylindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylindole derivatives have emerged as a promising class of therapeutic agents, demonstrating significant potential in preclinical studies for a range of diseases, particularly in oncology and inflammatory conditions. Their mechanism of action is often attributed to the inhibition of key signaling pathways, such as NF-κB and COX-2 in inflammation, and the disruption of microtubule dynamics in cancer. This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of 2-phenylindole compounds in relevant animal models.

Anti-inflammatory Efficacy Studies

A prominent therapeutic application of 2-phenylindole derivatives lies in their anti-inflammatory properties. These compounds have been shown to effectively reduce inflammation in various animal models, primarily through the inhibition of the COX-2 enzyme and suppression of the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the in vivo anti-inflammatory activity of representative 2-(4-(methylsulfonyl)phenyl)indole derivatives in the carrageenan-induced rat paw edema model.

Compound IDAnimal ModelDose (mg/kg)Route of AdministrationTime Point (hours)% Inhibition of EdemaReference
4b Wistar RatNot SpecifiedNot Specified693.7[1]
4d Wistar RatNot SpecifiedNot Specified685.1[1]
4f Wistar RatNot SpecifiedNot Specified690.7[1]
7b Not SpecifiedNot SpecifiedNot Specified693.5[2]
7h Not SpecifiedNot SpecifiedNot Specified692.7[2]
7i Not SpecifiedNot SpecifiedNot Specified690.1[2]
Indomethacin (Standard) Wistar RatNot SpecifiedNot Specified696.0[1]
Celecoxib (Standard) Not SpecifiedNot SpecifiedNot Specified694.7[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the widely used carrageenan-induced paw edema model to assess the acute anti-inflammatory activity of 2-phenylindole compounds.

Materials:

  • Animals: Male Wistar rats (180-220 g).

  • Test Compounds: 2-Phenylindole derivatives.

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in distilled water.

  • Inducing Agent: 1% (w/v) Carrageenan solution in sterile saline.

  • Reference Drug: Indomethacin (10 mg/kg) or Celecoxib (10 mg/kg).

  • Equipment: Plethysmometer, oral gavage needles, syringes.

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle Control (0.5% Na-CMC)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: Reference Drug (Indomethacin or Celecoxib + Carrageenan)

    • Group IV-X: Test Compound (Various doses of 2-phenylindole derivatives + Carrageenan)

  • Compound Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) via gavage 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Signaling Pathway: Inhibition of COX-2 and NF-κB

2-phenylindole derivatives exert their anti-inflammatory effects by targeting key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Phenylindole 2-Phenylindole Compound Phenylindole->COX2 Inhibition

Inhibition of the COX-2 Pathway by 2-Phenylindole Compounds.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Phenylindole 2-Phenylindole Compound Phenylindole->IKK Inhibition IkB_NFkB IκBα-NF-κB Complex (Inactive) DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes

Suppression of the NF-κB Signaling Pathway.

Anticancer Efficacy Studies

2-Phenylindole derivatives have demonstrated significant anticancer activity against various cancer cell lines. A primary mechanism of their antitumor effect is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Some derivatives also act as Selective Estrogen Receptor Modulators (SERMs), making them effective against hormone-dependent cancers.

Quantitative Data Summary

The following table presents the in vitro anticancer activity of selected 2-phenylindole derivatives against human breast cancer cell lines. While in vivo data is crucial, in vitro IC50 values provide a preliminary assessment of potency.

Compound IDCell LineIC50 (µM)Mechanism of ActionReference
Compound 3a MCF-7 (Breast)1.31Not Specified[3]
Compound 10 PC3 (Prostate)7.8Not Specified[3]
Doxorubicin (Standard) MCF-7 (Breast)Not SpecifiedDNA Intercalation[3]
Experimental Protocol: Human Tumor Xenograft in Nude Mice

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of 2-phenylindole compounds using a subcutaneous xenograft model.

Materials:

  • Animals: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old.

  • Cancer Cells: Human cancer cell line (e.g., MDA-MB-231 or MCF-7 for breast cancer).

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Matrigel: Basement membrane matrix.

  • Test Compounds: 2-Phenylindole derivatives.

  • Vehicle: Appropriate vehicle for compound administration (e.g., 0.5% Na-CMC, PEG400/water).

  • Reference Drug: Standard-of-care chemotherapy for the specific cancer type (e.g., Paclitaxel, Doxorubicin).

  • Equipment: Calipers, sterile syringes and needles, animal balance.

Procedure:

  • Cell Preparation: Culture the cancer cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug

    • Group III-V: Test Compound (different dose levels)

  • Compound Administration: Administer the vehicle, reference drug, or test compound according to the planned dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the animals for any signs of clinical distress.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified maximum size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treated group relative to the control group.

    • At the end of the study, excise and weigh the tumors.

    • Perform statistical analysis to compare the tumor volumes and weights between the groups.

Signaling Pathway: Inhibition of Tubulin Polymerization

The anticancer activity of many 2-phenylindole derivatives is linked to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.

Tubulin_Inhibition cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption of Mitotic Spindle Phenylindole 2-Phenylindole Compound Phenylindole->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Disruption of Microtubule Dynamics by 2-Phenylindole Compounds.

Conclusion

The in vivo studies of 2-phenylindole compounds are critical for evaluating their therapeutic potential. The protocols and data presented herein provide a framework for researchers to design and execute robust preclinical efficacy studies. The anti-inflammatory and anticancer activities of this class of compounds, mediated through well-defined signaling pathways, underscore their promise as novel drug candidates. Further in vivo investigations, including pharmacokinetic and toxicology studies, are essential to advance these promising compounds toward clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(4-Bromophenyl)-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-(4-Bromophenyl)-1H-indole. Our goal is to help you improve reaction yields, minimize side products, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which one offers the best yield?

A1: The most common methods for synthesizing this compound include the Fischer indole synthesis, various palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Larock), and the Bischler-Möhlau synthesis. The optimal method depends on available starting materials, desired scale, and laboratory capabilities. While the Fischer indole synthesis is a classic and widely used method, modern palladium-catalyzed reactions often offer higher yields and greater functional group tolerance under milder conditions. Microwave-assisted protocols for the Fischer indole synthesis have also been shown to significantly improve yields and reduce reaction times.[1][2][3]

Q2: I am experiencing low yields in my Fischer indole synthesis of this compound. What are the likely causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. The reaction is notoriously sensitive to reaction conditions. Key areas to investigate include the purity of your starting materials (phenylhydrazine and 4-bromoacetophenone), the choice and concentration of the acid catalyst, reaction temperature, and reaction time. Side reactions, such as the formation of isomeric indole products or decomposition of the starting materials or product under harsh acidic conditions, can also significantly lower the yield. For a detailed troubleshooting guide, please refer to the "Troubleshooting Guides" section below.

Q3: What are the advantages of using a palladium-catalyzed method over the traditional Fischer indole synthesis?

A3: Palladium-catalyzed methods, such as the Suzuki, Heck, and Larock reactions, offer several advantages over the traditional Fischer indole synthesis. These modern techniques often proceed under milder reaction conditions, which can lead to higher yields and better tolerance of sensitive functional groups. They can also offer greater control over regioselectivity, reducing the formation of unwanted isomers. For instance, the Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling to form the key hydrazone intermediate, expanding the scope of the reaction.[4][5]

Q4: How can I effectively purify this compound from my crude reaction mixture?

A4: Purification of this compound is typically achieved by column chromatography on silica gel.[6] The choice of eluent system is crucial for good separation. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product. It is important to monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired product. In some cases, the product may be sensitive to the acidic nature of silica gel, leading to decomposition. If you suspect this is an issue, you can use neutralized silica gel (by pre-treating with a base like triethylamine) or switch to a different stationary phase like alumina. For detailed guidance on column chromatography, please see the "Experimental Protocols" section.[7][8]

Q5: Are there any known side products to be aware of during the synthesis of this compound?

A5: Yes, several side products can form depending on the synthetic method used. In the Fischer indole synthesis, incomplete cyclization can lead to the persistence of the phenylhydrazone intermediate. Also, depending on the ketone used, isomeric indole products can be formed.[2] In palladium-catalyzed reactions, side products can arise from homo-coupling of the starting materials or incomplete reaction. For instance, in Suzuki couplings, homo-coupling of the boronic acid is a known side reaction.[9] Careful monitoring of the reaction by TLC or GC-MS can help in identifying these impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Fischer Indole Synthesis
Probable Cause Suggested Solution
Impure Starting Materials Use freshly distilled or recrystallized phenylhydrazine and 4-bromoacetophenone. Purity can be checked by NMR spectroscopy.
Incorrect Acid Catalyst or Concentration The choice of acid catalyst (e.g., polyphosphoric acid (PPA), ZnCl₂, H₂SO₄, or p-TsOH) is critical.[4][10] Optimize the catalyst loading; too much or too little can be detrimental. PPA is often effective, but other catalysts may work better for specific substrates.
Suboptimal Reaction Temperature The Fischer indole synthesis often requires elevated temperatures.[2] However, excessively high temperatures can lead to decomposition. Perform small-scale experiments to find the optimal temperature for your specific reaction setup.
Incorrect Reaction Time Monitor the reaction progress by TLC. Prolonged reaction times at high temperatures can lead to product degradation.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction.
Side Reactions Consider the possibility of competing side reactions. Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts and adjust reaction conditions accordingly.
Microwave-Assisted Synthesis Consider using a microwave reactor. Microwave-assisted Fischer indole synthesis has been shown to significantly increase yields and reduce reaction times.[1][3]
Issue 2: Formation of Multiple Products in Palladium-Catalyzed Synthesis
Probable Cause Suggested Solution
Incorrect Ligand or Catalyst Loading The choice of phosphine ligand is crucial for the efficiency and selectivity of palladium-catalyzed reactions. Experiment with different ligands (e.g., PPh₃, P(t-Bu)₃) and optimize the palladium-to-ligand ratio.
Suboptimal Base The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can significantly impact the reaction outcome. Screen different bases to find the most effective one for your specific reaction.
Incorrect Solvent The polarity and coordinating ability of the solvent can influence the catalytic cycle. Common solvents for palladium-catalyzed couplings include DMF, dioxane, and toluene.
Regioselectivity Issues (in Larock Synthesis) The regioselectivity of the Larock indole synthesis can be influenced by the electronic and steric properties of the alkyne substituents.[11][12][13][14][15] If you are using an unsymmetrical alkyne and obtaining a mixture of regioisomers, you may need to modify the alkyne structure or the catalyst system.
Homo-coupling of Starting Materials Homo-coupling is a common side reaction in Suzuki and other cross-coupling reactions. This can sometimes be minimized by slowly adding one of the coupling partners or by optimizing the catalyst system.
Issue 3: Difficulty in Product Purification
Probable Cause Suggested Solution
Co-elution of Impurities If impurities co-elute with your product during column chromatography, try using a different eluent system with a different polarity or a different stationary phase (e.g., alumina). A gradient elution may also improve separation.
Product Decomposition on Silica Gel Indoles can be sensitive to the acidic nature of silica gel.[8] Use silica gel that has been neutralized with a base (e.g., triethylamine) or use a less acidic stationary phase like alumina.
Streaking or Tailing on TLC/Column This can be due to the compound being too polar for the eluent system or interacting strongly with the stationary phase. Adding a small amount of a polar solvent (like methanol) or a base (like triethylamine) to your eluent can sometimes help.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Arylindoles
Method Typical Catalyst/Reagent Typical Solvent Typical Temperature Typical Yield Range Key Advantages Common Challenges
Fischer Indole Synthesis PPA, ZnCl₂, H₂SO₄, p-TsOHAcetic Acid, Ethanol, Toluene80-160 °C40-80%Readily available starting materials, well-established.Harsh conditions, moderate yields, potential for side reactions.[2][4][10]
Microwave-Assisted Fischer PPA, Eaton's ReagentAcetic Acid, Solvent-free150-180 °C70-95%Rapid reaction times, improved yields.[1][3]Requires specialized equipment.
Suzuki Coupling Pd(PPh₃)₄, Pd(OAc)₂Dioxane/Water, DMF80-110 °C75-95%Mild conditions, high yields, good functional group tolerance.Requires synthesis of boronic acid or ester, potential for homo-coupling.[9]
Larock Indole Synthesis Pd(OAc)₂DMF, Acetonitrile100 °C70-90%One-pot synthesis from o-haloanilines and alkynes.Regioselectivity can be an issue with unsymmetrical alkynes.[11][12][13][14][15]
Bischler-Möhlau Synthesis None (thermal or acid-catalyzed)Aniline (as solvent)>150 °C20-50%Simple starting materials.Harsh conditions, often low yields, formation of regioisomers.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • Phenylhydrazine

  • 4-Bromoacetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Glacial acetic acid (optional, as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and 4-bromoacetophenone (1.0 eq.) in ethanol or glacial acetic acid. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed. Allow the mixture to cool, and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry.

  • Indolization: Place the phenylhydrazone (1.0 eq.) in a round-bottom flask. Add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone) and heat the mixture to 120-150 °C with stirring for 30-60 minutes. The reaction mixture will become viscous and may change color.

  • Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Palladium-Catalyzed Suzuki Coupling for this compound Synthesis

This protocol describes a Suzuki coupling approach.

Materials:

  • 2-Iodoaniline

  • 4-Bromophenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 2-iodoaniline (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation (+ H⁺, - H₂O) Ketone 4-Bromoacetophenone Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic_Intermediate [3,3]-Sigmatropic Rearrangement Aminal Cyclized Intermediate (Aminal) Sigmatropic_Intermediate->Aminal Cyclization Indole This compound Aminal->Indole Aromatization (- NH₃)

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst and Concentration Check_Purity->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Check_Solvent Check Solvent Purity and Choice Optimize_Time->Check_Solvent Analyze_Side_Products Analyze Side Products (TLC, GC-MS, LC-MS) Check_Solvent->Analyze_Side_Products Improved_Yield Improved Yield Analyze_Side_Products->Improved_Yield

Caption: A logical workflow for troubleshooting low reaction yield.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition (with R-X) Pd0->Oxidative_Addition PdII_Complex R-Pd(II)-X(L₂) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (with R'-M) PdII_Complex->Transmetalation PdII_Diorgano R-Pd(II)-R'(L₂) Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R-R' (Product) Reductive_Elimination->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

common side products in the Fischer indole synthesis of 2-arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 2-arylindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the Fischer indole synthesis of 2-arylindoles?

Low yields can stem from several factors, including the purity of starting materials, the choice of acid catalyst, reaction temperature, and the electronic properties of the substituents on both the phenylhydrazine and the aryl ketone.[1] Impurities in the starting materials can lead to unwanted side reactions.[2] The reaction is also sensitive to temperature and acid strength; non-optimal conditions can significantly reduce the yield.[1]

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

The presence of multiple spots on a TLC plate that are challenging to separate is a common issue.[3] These can be a combination of the desired 2-arylindole, unreacted starting materials (phenylhydrazine and aryl ketone), the intermediate phenylhydrazone, and various side products. Potential side products include regioisomers if an unsymmetrical ketone is used, products from competing side reactions like N-N bond cleavage, or degradation products.[1]

Q3: Can I use any aryl ketone for this synthesis?

While the Fischer indole synthesis is quite versatile, the choice of aryl ketone can impact the reaction's success. The α-carbon of the ketone must have at least two hydrogen atoms for the reaction to proceed.[4] Additionally, aryl ketones with strongly electron-donating or electron-withdrawing groups may require optimization of reaction conditions. Electron-donating groups on the carbonyl component can sometimes favor a competing N-N bond cleavage side reaction.[1]

Q4: How critical is the choice of acid catalyst?

The choice of acid catalyst is crucial and can significantly influence the reaction's outcome.[5] Both Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are commonly used.[6] The optimal catalyst often depends on the specific substrates. For instance, stronger acids may be required for less reactive substrates, but they can also promote side reactions or degradation of the product.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. 2. Low Reaction Temperature: The[6][6]-sigmatropic rearrangement often requires significant thermal energy. 3. Poor Quality Starting Materials: Impurities in the phenylhydrazine or aryl ketone can inhibit the reaction. 4. N-N Bond Cleavage: Electron-donating groups on the aryl ketone can promote this side reaction over indolization.[1]1. Use a fresh, anhydrous catalyst in the appropriate stoichiometric amount. Consider switching to a stronger acid if necessary. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Purify the starting materials before use (e.g., distillation of the ketone, recrystallization of the hydrazine). 4. If N-N bond cleavage is suspected, consider using a milder Lewis acid catalyst and optimizing the temperature.
Formation of Multiple Products/Difficult Purification 1. Regioisomer Formation: Use of an unsymmetrical aryl ketone can lead to a mixture of indole isomers. 2. Incomplete Reaction: Unreacted starting materials and the hydrazone intermediate can complicate purification. 3. Side Product Formation: Competing reactions can generate various byproducts.1. If possible, choose a symmetrical aryl ketone. If an unsymmetrical ketone is necessary, extensive chromatographic optimization will be required to separate the isomers. 2. Monitor the reaction by TLC to ensure it goes to completion. Consider increasing the reaction time or temperature. 3. Optimize the reaction conditions (catalyst, temperature, solvent) to minimize side product formation. A thorough purification by column chromatography, potentially with different solvent systems, may be necessary.
Decomposition of Hydrazone Intermediate The phenylhydrazone intermediate can be unstable, especially in the presence of acid and moisture, leading to hydrolysis back to the starting materials.[7]1. In a two-step procedure, ensure the isolated hydrazone is thoroughly dried and stored under an inert atmosphere.[7] 2. Consider a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized without isolation.

Common Side Products

While quantitative data on the distribution of side products in the Fischer indole synthesis of 2-arylindoles is not extensively reported in the literature, several common side products have been qualitatively identified. The formation and proportion of these byproducts are highly dependent on the specific substrates and reaction conditions.

Side Product Type Description Contributing Factors Proposed Mitigation
Aniline and Ketone Fragments Result from the heterolytic cleavage of the N-N bond in the hydrazone intermediate, a competing pathway to the desired[6][6]-sigmatropic rearrangement.Electron-donating substituents on the aryl ketone or phenylhydrazine, strong Brønsted acids, and high temperatures.[1]Use of milder Lewis acid catalysts (e.g., ZnCl₂), and careful control of the reaction temperature.
Regioisomers When an unsymmetrical aryl ketone is used, the initial tautomerization to the ene-hydrazine can occur on either side of the carbonyl group, leading to two different indole products.The structure of the unsymmetrical ketone. The ratio of isomers can be influenced by the choice of acid catalyst and reaction temperature.[1]Use of a symmetrical ketone if possible. If not, careful optimization of reaction conditions may favor one isomer. Separation of isomers often requires careful chromatography.
Aldol Condensation Products The aryl ketone can undergo self-condensation under acidic conditions, especially if it is enolizable.[8]High concentrations of strong acid and elevated temperatures.Use of milder reaction conditions and ensuring a stoichiometric amount of the phenylhydrazine to consume the ketone.
Friedel-Crafts Type Products The acidic conditions can promote reactions between the aromatic rings of the substrates or products.[2]Strong Lewis or Brønsted acids and high temperatures.Use of the minimum necessary amount of catalyst and careful temperature control.

Key Reaction Mechanisms and Side Reactions

The following diagrams illustrate the primary reaction pathway for the Fischer indole synthesis of 2-arylindoles and common side reactions.

Fischer_Indole_Synthesis Start Aryl Hydrazine + Aryl Ketone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product 2-Arylindole Elimination->Product

Caption: Main reaction pathway of the Fischer indole synthesis.

NN_Bond_Cleavage Hydrazone Phenylhydrazone Intermediate Protonation Protonation Hydrazone->Protonation Cleavage Heterolytic N-N Bond Cleavage Protonation->Cleavage SideProducts Aniline + Ketone-derived Fragments Cleavage->SideProducts

Caption: Competing N-N bond cleavage side reaction.

Regioisomer_Formation UnsymmetricalKetone Unsymmetrical Aryl Ketone EnehydrazineA Ene-hydrazine (Path A) UnsymmetricalKetone->EnehydrazineA Tautomerization EnehydrazineB Ene-hydrazine (Path B) UnsymmetricalKetone->EnehydrazineB Tautomerization IndoleA Regioisomer A EnehydrazineA->IndoleA Fischer Indolization IndoleB Regioisomer B EnehydrazineB->IndoleB Fischer Indolization

Caption: Formation of regioisomers from an unsymmetrical aryl ketone.

Experimental Protocols

The following are representative protocols for the synthesis of 2-arylindoles using the Fischer indole synthesis.

Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)

This protocol describes a one-pot synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

  • Materials:

    • Phenylhydrazine

    • Acetophenone

    • Polyphosphoric acid (PPA)

    • Ethanol

    • Ice

    • 10% Sodium hydroxide solution

  • Procedure:

    • Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone. Heat the mixture in a water bath at approximately 80°C for 45 minutes.[8]

    • Indolization: In a separate, larger flask, preheat polyphosphoric acid (approximately 4g of PPA per 1.2g of hydrazone) to 100°C with stirring.[8]

    • Carefully add the pre-formed hydrazone from step 1 to the hot PPA.

    • Heat the reaction mixture to 150-160°C for 10-15 minutes.[2]

    • Work-up: Allow the mixture to cool to approximately 100°C and then pour it onto crushed ice with vigorous stirring.[2]

    • Neutralize the acidic solution with 10% sodium hydroxide solution until alkaline to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Protocol 2: Synthesis of 2-Phenylindole using Zinc Chloride (ZnCl₂)

This protocol utilizes a Lewis acid catalyst for the cyclization.

  • Materials:

    • Acetophenone phenylhydrazone (pre-formed)

    • Anhydrous zinc chloride (powdered)

    • Sand (optional, to prevent solidification)

    • Hydrochloric acid (concentrated)

    • Ethanol

    • Activated carbon (e.g., Norit)

  • Procedure:

    • Reaction Setup: In a beaker, intimately mix freshly prepared acetophenone phenylhydrazone (1 equivalent) with powdered anhydrous zinc chloride (approximately 4-5 equivalents by weight).[6]

    • Indolization: Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within a few minutes.[6]

    • After the initial reaction (indicated by the evolution of white fumes), remove the beaker from the oil bath and continue stirring for another 5 minutes.[6]

    • (Optional) To prevent the reaction mass from solidifying, stir in clean sand.[6]

    • Work-up: Digest the reaction mixture overnight on a steam bath with water and concentrated hydrochloric acid to dissolve the zinc chloride.[6]

    • Filter the solid crude product and sand.

    • Purification: Boil the collected solids in ethanol, decolorize with activated carbon, and filter while hot.[6]

    • Allow the filtrate to cool to crystallize the 2-phenylindole. A second crop can be obtained by concentrating the mother liquor.[6]

Protocol 3: Microwave-Assisted Synthesis of Substituted 2-Arylindoles

This protocol offers a more rapid method for the synthesis.

  • Materials:

    • Appropriate phenylhydrazine hydrochloride

    • Substituted acetophenone

    • Acetic acid

    • Ethanol

  • Procedure:

    • Reaction Setup: In a microwave vial, combine the phenylhydrazine hydrochloride (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol with a catalytic amount of acetic acid.[9]

    • Microwave Irradiation: Seal the vial and heat in a microwave reactor. The specific temperature and time will need to be optimized for the substrates, but a typical starting point is 150°C for 15 minutes.[2]

    • Work-up: After cooling, the reaction mixture can be worked up by removing the solvent under reduced pressure, followed by an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

    • Purification: The crude product is then purified by column chromatography.

Protocol Catalyst Temperature Typical Reaction Time Key Advantages/Disadvantages
1 Polyphosphoric Acid (PPA)150-160°C10-15 minutes (Indolization)Advantage: Often gives good yields and is effective for a range of substrates. Disadvantage: The workup with viscous PPA can be cumbersome.
2 Zinc Chloride (ZnCl₂)170°C~10 minutes (Indolization)Advantage: A classic and effective method.[6] Disadvantage: Requires high temperatures and a large excess of the Lewis acid. The workup can be extensive.
3 Acetic Acid (in Microwave)~150°C15 minutesAdvantage: Very rapid reaction times.[9] Disadvantage: Requires access to a microwave reactor and optimization for each substrate pair.

References

Technical Support Center: Suzuki Coupling for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions focused on indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Suzuki coupling reaction for indole synthesis?

A1: Low yields in indole Suzuki couplings can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to oxygen or impurities in the reagents and solvents.[1] It is crucial to work under an inert atmosphere.

  • Boronic Acid Instability: Indole boronic acids can be unstable and susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][2] Using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can mitigate this.[1]

  • Interference from the Indole N-H group: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[1] While many protocols work for unprotected indoles, N-protection (e.g., with a Boc group) can sometimes improve yields and consistency.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may not be optimized for your specific indole substrate and coupling partner.[1]

Q2: What are common side reactions observed in Suzuki couplings of indoles, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling:

  • Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen.[2] To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][4]

  • Protodeboronation: The boronic acid is replaced by a proton, often from the solvent.[1][2] Using fresh boronic acid or more stable boronate esters can help.[1] In some cases, milder reaction conditions, such as lower temperatures, can also reduce this side reaction.[5]

  • Dehalogenation of the Haloindole: The starting haloindole is reduced, and the halogen is replaced by a hydrogen atom. This can be influenced by the choice of base or impurities in the solvent.[1]

Q3: Does the N-H proton of the indole ring interfere with the reaction? Should I protect it?

A3: Yes, the acidic N-H proton of the indole can interfere with the catalytic cycle, potentially leading to lower yields.[1] While many successful protocols exist for unprotected indoles, N-protection with groups like tert-butyloxycarbonyl (Boc) or tosyl (Tos) can significantly improve yields and reproducibility, especially for challenging substrates.[1][3] However, this adds extra protection and deprotection steps to the synthesis.[1] The decision to protect the indole nitrogen should be based on initial troubleshooting results.

Q4: How do I choose the right catalyst and ligand for my indole Suzuki coupling?

A4: The choice of catalyst and ligand is crucial for a successful reaction.

  • Catalyst: Palladium complexes are the most common catalysts.[6][7] Good starting points include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1][8] For more challenging couplings, Buchwald precatalysts like SPhos Pd G2 and XPhos Pd G2 have shown high efficacy.[5][6]

  • Ligand: Bulky, electron-rich phosphine ligands are often necessary for efficient coupling of electron-rich heterocycles like indoles.[9] Ligands such as XPhos, SPhos, and RuPhos can accelerate the reductive elimination step and improve yields.[6][9]

Troubleshooting Guide

Issue: Low or No Product Yield

A systematic approach is key to troubleshooting a failed or low-yielding reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh boronic acid/ester? - Active catalyst? - Dry & degassed solvent? - Anhydrous base? start->reagent_check nh_interference 2. Consider N-H Interference - Add N-Boc protecting group to indole. reagent_check->nh_interference If reagents are fine catalyst_screening 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). nh_interference->catalyst_screening base_solvent_opt 4. Base & Solvent Optimization - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). catalyst_screening->base_solvent_opt temp_time_adj 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over time (e.g., 2h, 12h, 24h) by TLC/LC-MS. base_solvent_opt->temp_time_adj success Successful Reaction temp_time_adj->success

Caption: A stepwise workflow for troubleshooting low-yield indole Suzuki coupling reactions.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical reaction parameters and provide a starting point for optimization.

Table 1: Catalyst and Ligand Selection

Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃3 - 5A common starting point, but may be less effective for challenging substrates.[9]
Pd(dppf)Cl₂dppf3 - 5Often a good choice for heteroaromatic couplings.[8][9]
Pd₂(dba)₃ / LigandXPhos, SPhos, RuPhos1 - 3 (Pd), 2 - 6 (Ligand)Bulky, electron-rich ligands can significantly improve yields.[6][9]
XPhos Pd G2/G3XPhos1 - 2.5Highly active precatalysts, effective for a broad range of substrates.[5][6]
SPhos Pd G2/G3SPhos1 - 2.5Another highly effective Buchwald precatalyst.[4][6]

Table 2: Base and Solvent Systems

BaseEquivalentsSolvent SystemTypical Ratio (Solvent:H₂O)Temperature (°C)
K₂CO₃2 - 31,4-Dioxane / H₂O4:1 to 10:180 - 110
K₃PO₄2 - 31,4-Dioxane / H₂O4:1 to 10:160 - 110
Cs₂CO₃2 - 31,4-Dioxane / H₂O4:1 to 10:180 - 110
Na₂CO₃2Toluene / H₂O4:1100 - 120
KF2 - 3DMEN/A80 - 100

Note: The choice of base can be critical; screening is often necessary. The strength of the base can significantly impact the outcome, especially with sensitive substrates.[9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-Indole with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-indole (e.g., Bromo- or Iodo-indole derivative) (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1)

Procedure:

  • To a reaction vessel, add the halo-indole, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1][4]

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][11]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4][11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil R¹-X oxidative_addition Oxidative Addition transmetalation Transmetalation pdiir2 R¹-Pd(II)L₂-R² pdiil->pdiir2 reductive_elimination Reductive Elimination r2b R²B(OH)₂ r2b->pdiir2 base Base base->pdiir2 pdiir2->pd0 product R¹-R² pdiir2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Work-up (Extraction & Washing) monitor->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Purification of Crude 2-(4-Bromophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(4-Bromophenyl)-1H-indole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily or Intractable Residue After Initial Synthesis

  • Question: My reaction work-up resulted in a dark, oily residue that is difficult to handle. How can I proceed with purification?

  • Answer: An oily residue suggests the presence of significant impurities, residual solvent, or by-products. Before proceeding to chromatography or recrystallization, it is advisable to perform a preliminary purification.

    • Solution 1: Trituration. Try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or a mixture of hexanes and diethyl ether. This can often induce crystallization or solidify the product, allowing for filtration and removal of more soluble impurities.

    • Solution 2: Liquid-Liquid Extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic starting materials, followed by a wash with saturated sodium bicarbonate solution to remove acidic residues, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] This should yield a more manageable solid or less complex oil.

Issue 2: Poor Separation During Column Chromatography

  • Question: I am running a silica gel column, but the desired product is co-eluting with impurities. How can I improve the separation?

  • Answer: Co-elution is a common issue that can often be resolved by optimizing the chromatographic conditions.

    • Solution 1: Adjust Eluent Polarity. If your compound is eluting too quickly with the impurities, your solvent system is likely too polar. Conversely, if it is not moving from the baseline, the eluent is not polar enough. For 2-arylindoles, a common eluent system is a mixture of hexanes and ethyl acetate.[2] Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution).[3]

    • Solution 2: Change the Stationary Phase. If optimizing the eluent system on silica gel is unsuccessful, consider an alternative stationary phase. Alumina (neutral or basic) can be a good option for indoles, which can sometimes be sensitive to the acidic nature of silica gel.[1]

    • Solution 3: Dry Loading. Instead of dissolving the crude material in a solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel or Celite®.[3] This "dry loading" technique often results in sharper bands and better separation.

Issue 3: Product Degradation on Silica Gel Column

  • Question: My product appears as a single spot on the initial TLC, but after column chromatography, the collected fractions are discolored (e.g., pink, brown, or purple) and show multiple spots on TLC. What is causing this?

  • Answer: Indoles can be sensitive to the acidic nature of standard silica gel, which can cause degradation or polymerization.[1]

    • Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica gel with the initial eluent containing a small amount of a basic modifier, such as 1% triethylamine.[1] This will neutralize the acidic sites on the silica.

    • Solution 2: Use Neutral or Basic Alumina. As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can prevent product degradation.[1]

    • Solution 3: Minimize Residence Time. Work efficiently to minimize the time your compound spends on the column. Have all your fractions tubes and subsequent eluent mixtures prepared in advance.

Issue 4: Difficulty in Achieving High Purity by Recrystallization

  • Question: I have attempted to recrystallize my crude product, but the purity has not significantly improved, or the product "oils out" instead of forming crystals. What should I do?

  • Answer: Successful recrystallization is highly dependent on the choice of solvent and the cooling rate.

    • Solution 1: Systematic Solvent Screening. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] Test a range of solvents on a small scale. Common choices for indole derivatives include ethanol, methanol, ethyl acetate/hexane mixtures, and toluene.[4][5]

    • Solution 2: Use a Mixed Solvent System. If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6] Common solvent pairs include ethanol/water and ethyl acetate/hexanes.[4]

    • Solution 3: Slow Cooling. Rapid cooling can lead to the precipitation of impurities along with the product or cause it to oil out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

    • Solution 4: Seeding. If crystallization does not initiate upon cooling, adding a small seed crystal of the pure compound can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two most common and effective purification techniques are column chromatography and recrystallization.[1] Column chromatography, particularly flash chromatography over silica gel, is excellent for separating the desired product from a mixture of impurities.[2][7] Recrystallization is a powerful method for obtaining highly pure crystalline material, provided a suitable solvent system is identified.[5]

Q2: What are some potential impurities I might encounter?

A2: The impurities present in your crude product will depend on the synthetic route used. Common impurities can include:

  • Unreacted starting materials (e.g., substituted anilines, hydrazines, or ketones).

  • Dehalogenated by-products where the bromine atom is replaced by hydrogen.

  • Isomeric products.

  • Oxidized indole species, often leading to discoloration.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from any impurities. For 2-arylindoles, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.[2]

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a solid at room temperature.[8] Its color can range from white to off-white or pale yellow. Significant discoloration may indicate the presence of impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)Typical Application
Silica GelHexanes / Ethyl AcetateGradient elution, starting with low polarity (e.g., 98:2) and increasing to higher polarity (e.g., 80:20). Suitable for a wide range of impurities.
Silica Gel (with 1% Triethylamine)Hexanes / Ethyl AcetateFor acid-sensitive indoles to prevent degradation on the column.
Alumina (Neutral or Basic)Hexanes / Ethyl AcetateAlternative to silica gel for acid-sensitive compounds.

Table 2: Potential Solvents for Recrystallization Screening

Solvent / Solvent SystemClassComments
EthanolProtic SolventOften a good starting point for the recrystallization of indole derivatives.[9]
MethanolProtic SolventSimilar to ethanol, can be effective.
TolueneAromatic HydrocarbonSuitable for less polar compounds.
Ethyl Acetate / HexanesMixed SolventA versatile system where ethyl acetate is the "good" solvent and hexanes is the "poor" solvent.[4]
Ethanol / WaterMixed SolventEffective for compounds with moderate polarity. Water acts as the anti-solvent.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the desired compound.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the material.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the pure this compound.

Visualization

Purification_Workflow start Crude this compound is_oil Is the crude material an oil? start->is_oil triturate Triturate with non-polar solvent (e.g., Hexanes) is_oil->triturate Yes solid_check Is the material a solid? is_oil->solid_check No triturate->solid_check column_chrom Column Chromatography (Silica Gel, Hexanes/EtOAc) solid_check->column_chrom Yes, with multiple impurities recrystallize Recrystallization solid_check->recrystallize Yes, relatively pure purity_check_col Assess Purity (TLC, NMR, etc.) column_chrom->purity_check_col purity_check_rec Assess Purity (TLC, NMR, etc.) recrystallize->purity_check_rec purity_check_col->recrystallize Low Purity pure_product Pure Product purity_check_col->pure_product High Purity purity_check_rec->column_chrom Low Purity purity_check_rec->pure_product High Purity end End pure_product->end

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude brominated organic product?

A1: Common impurities include unreacted brominating agents (e.g., Br₂, N-bromosuccinimide), byproducts from the brominating agent (e.g., succinimide from NBS), over-brominated or isomeric products, and residual acidic byproducts like hydrogen bromide (HBr).[1][2] The presence of water can also lead to the formation of bromohydrins as byproducts.[1][3]

Q2: How can I effectively remove the characteristic red-brown color of residual bromine from my organic layer?

A2: The most common and effective method is to quench the reaction with a reducing agent.[4] A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the elemental bromine to colorless bromide ions, which can then be removed in the aqueous layer.[4][5][6]

Q3: A fine white or yellow precipitate formed during the sodium thiosulfate quench. What is it and how can I remove it?

A3: This precipitate is likely elemental sulfur, which can form if the solution is acidic.[7] To avoid this, you can adjust the pH to be neutral or slightly basic before or during the quench. If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite.[7]

Q4: My brominated compound appears to be degrading on silica gel during column chromatography. What are my options?

A4: Some brominated compounds, particularly aryl bromides, can be sensitive to the acidic nature of silica gel, leading to dehalogenation.[8][9] Consider deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, you can use a different stationary phase such as alumina or florisil.[10]

Q5: I am having trouble separating constitutional isomers of my brominated product. What chromatographic strategies can I employ?

A5: Separating brominated isomers can be challenging. High-performance liquid chromatography (HPLC) often provides better resolution than standard flash chromatography for this purpose.[11] For flash chromatography, using a less polar solvent system and a higher ratio of silica gel to crude product (e.g., up to 120:1 by weight) can improve separation.[12][13][14]

Q6: What are the best practices for recrystallizing brominated aromatic compounds?

A6: The key is selecting an appropriate solvent system. Often, a binary solvent system, such as ethanol/water or dichloromethane/hexane, is effective.[15][16] The ideal solvent will fully dissolve the compound at high temperatures but have low solubility at cooler temperatures, while impurities remain in solution.[17] Using a minimal amount of hot solvent is crucial for maximizing yield.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add a small amount of a solvent in which the compound is highly soluble. Gently reheat to dissolve the oil, then allow to cool slowly. Try a different solvent system with a lower boiling point.[15]
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of the pure compound. Cool the solution in an ice bath.
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[15]
Colored Impurities in Crystals The impurity co-crystallizes with the product.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a different recrystallization solvent.
Flash Chromatography Problems
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system. Column was not packed properly. Too much sample was loaded.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf of 0.2-0.3 for the desired compound.[13] Ensure the column is packed uniformly without cracks or air bubbles.[12] Use a higher ratio of silica gel to crude product (50:1 to 120:1).[13]
Compound Stuck on the Column The compound is too polar for the chosen eluent. The compound is reacting with the silica gel.Gradually increase the polarity of the eluent (gradient elution).[13] If degradation is suspected, switch to a less acidic stationary phase like alumina or deactivated silica.
Cracking of Silica Bed The heat of adsorption of the solvent on the silica gel. Applying the sample in a solvent that is too strong.Pack the column using a slurry method. Apply the sample dissolved in a minimal amount of a non-polar solvent or the column eluent.[12]

Experimental Protocols

Protocol 1: Quenching a Bromination Reaction and Aqueous Work-up

This protocol describes the general procedure for stopping a bromination reaction and removing excess bromine and acidic byproducts.

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.[7]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[5]

  • Quench the Reaction: Slowly add the sodium thiosulfate solution to the cooled reaction mixture with vigorous stirring. Continue addition until the red-brown color of bromine disappears.[5]

  • Neutralize: If the reaction was conducted under acidic conditions, add a saturated aqueous solution of sodium bicarbonate to neutralize any HBr. Be cautious of gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.[7]

  • Combine and Wash: Combine all organic extracts and wash with deionized water, followed by a wash with brine (saturated aqueous NaCl).[4]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the steps for purifying a crude brominated compound using flash column chromatography.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your desired compound from impurities, aiming for an Rf value of 0.2-0.3 for your product.[13]

  • Column Packing: Select an appropriately sized column and dry-pack it with silica gel (typically a 50:1 to 120:1 weight ratio of silica to crude material).[13][14] Wet the column with the chosen eluent, ensuring there are no cracks or air bubbles.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent or a less polar solvent like dichloromethane). Carefully apply the sample to the top of the silica gel bed.[18]

  • Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.[14]

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated compound.[13]

Data Presentation

Table 1: Comparison of Quenching Agents for Excess Bromine

Quenching AgentTypical ConcentrationAdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃) 10% aqueous solutionEffective, inexpensive, and the color change provides a clear endpoint.[4][5]Can form elemental sulfur precipitate under acidic conditions.[7]
Sodium Bisulfite (NaHSO₃) Saturated aqueous solutionEffective and does not typically form a sulfur precipitate.[5]Can release SO₂ gas, which is toxic and has a strong odor.[7]
Sodium Sulfite (Na₂SO₃) 10% aqueous solutionSimilar to sodium bisulfite but may be less acidic.Can also release SO₂ gas.[7]

Table 2: Typical Yields and Purity for Purification of a Brominated Pharmaceutical Intermediate

The following data is illustrative for the purification of 5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanone, a potential drug candidate.[16]

Purification StepMethodYield (%)Purity (HPLC, %)
Crude Product after Bromination N/A~85% (crude)Not Reported
Purification of Intermediate Crystallization (CH₂Cl₂/n-hexane)98.8%>99%
Final Product Purification Recrystallization>95%99.95-99.98%

Mandatory Visualizations

G cluster_reaction Bromination Reaction cluster_purification Purification start Crude Reaction Mixture (Contains Product, Excess Br₂, HBr, Byproducts) quench Quench with Na₂S₂O₃ (aq) (Removes Excess Br₂) start->quench neutralize Neutralize with NaHCO₃ (aq) (Removes HBr) quench->neutralize extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) neutralize->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Brominated Product concentrate->crude_product chromatography Flash Column Chromatography (Separates Byproducts and Isomers) crude_product->chromatography recrystallization Recrystallization (Removes Soluble Impurities) chromatography->recrystallization pure_product Pure Brominated Compound recrystallization->pure_product

Caption: General experimental workflow for the work-up and purification of brominated organic compounds.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Compound degrades on silica gel cause1 Silica gel is acidic start->cause1 cause2 Compound is inherently unstable start->cause2 solution1 Deactivate silica gel with triethylamine cause1->solution1 solution2 Use a different stationary phase (e.g., Alumina, Florisil) cause1->solution2 solution3 Minimize contact time on the column (faster elution) cause2->solution3 solution4 Consider an alternative purification method (e.g., Recrystallization, Distillation) cause2->solution4

References

Technical Support Center: Optimizing the Heck Synthesis of 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Heck synthesis of 2-phenylindoles.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Heck synthesis of 2-phenylindoles?

The Heck synthesis of 2-phenylindoles can be approached in two primary ways:

  • Route A: Coupling of a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) with styrene.

  • Route B: Coupling of a halobenzene (e.g., iodobenzene or bromobenzene) with 2-vinylindole.

Additionally, alternative palladium-catalyzed methods, such as the Sonogashira coupling of a 2-haloaniline with phenylacetylene followed by cyclization, can also yield 2-phenylindoles.[1]

Q2: My Heck reaction is showing low to no conversion. What are the initial checks I should perform?

Low or no conversion in a Heck reaction is a common issue. Systematically check the following:

  • Catalyst Activity: Ensure your palladium source is active. Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used but require in-situ reduction to the active Pd(0) species.[1] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, especially if you suspect issues with the reduction step.

  • Reagent Purity: Verify the purity of your 2-haloindole/styrene and other reagents. Impurities can poison the catalyst.

  • Inert Atmosphere: The Heck reaction is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Reaction Temperature: The reaction temperature is a critical parameter. If there is no conversion at a lower temperature, gradually increasing it may initiate the reaction. However, excessively high temperatures can lead to catalyst decomposition.

Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is likely palladium black, which is aggregated, inactive palladium metal. Its formation indicates catalyst decomposition. To prevent this:

  • Ligand Choice and Ratio: Use an appropriate phosphine ligand to stabilize the palladium catalyst. The ligand-to-palladium ratio is crucial; too little ligand can lead to aggregation, while too much can inhibit the reaction.[2]

  • Temperature Control: Avoid excessively high temperatures, as this is a common cause of palladium black formation.

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can also lead to catalyst decomposition. Monitor the reaction progress and work it up once it has reached completion.

Q4: What are the potential side reactions in the Heck synthesis of 2-phenylindoles?

Several side reactions can occur, reducing the yield of the desired 2-phenylindole:

  • Homocoupling: Homocoupling of the aryl halide or the alkene can occur, leading to the formation of biphenyl or 1,3-diphenyl-1,3-butadiene, respectively.

  • Isomerization of the Alkene: The double bond in the styrene or 2-vinylindole can migrate, leading to the formation of undesired isomers.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

  • N-Arylation: In the case of an unprotected indole, the indole nitrogen can be arylated, leading to the formation of N-phenylindole derivatives. Protecting the indole nitrogen can prevent this side reaction.

Troubleshooting Guide

Issue 1: Low Yield of 2-Phenylindole
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-activated Pd(0) source. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Suboptimal Ligand Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos). Vary the ligand-to-palladium ratio (e.g., 1:1, 2:1, 4:1).
Ineffective Base Screen different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU). The choice of base can significantly impact the reaction outcome.
Inappropriate Solvent Screen polar aprotic solvents such as DMF, DMAc, NMP, or dioxane. Ensure the solvent is anhydrous and properly degassed.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Isomerization of Alkene Lower the reaction temperature. Reduce the reaction time.
Homocoupling of Starting Materials Adjust the stoichiometry of the reactants. Use a different palladium precursor or ligand.
N-Arylation of Indole Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) before the Heck reaction.
Formation of 3-Phenylindole The regioselectivity of the Heck reaction on the indole ring can be an issue. The choice of catalyst and reaction conditions can influence the position of arylation. Analysis of the product mixture by NMR and/or mass spectrometry is crucial to identify the isomers.

Experimental Protocols

Representative Protocol for Heck Synthesis of 2-Phenylindole (Route A)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromoindole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), PPh₃ (e.g., 4 mol%), and K₂CO₃ (e.g., 2 equivalents).

  • Add 2-bromoindole (1 equivalent) and anhydrous, degassed DMF.

  • Add styrene (e.g., 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylindole.

Data Presentation

Table 1: Effect of Catalyst and Ligand on a Model Heck Reaction

The following data is illustrative and based on typical Heck reactions. Optimal conditions for the synthesis of 2-phenylindoles may vary.

Entry Palladium Source (mol%) Ligand (mol%) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)75
2PdCl₂(PPh₃)₂ (2)-70
3Pd(PPh₃)₄ (2)-80
4Pd(OAc)₂ (2)P(o-tol)₃ (4)85
5Pd(OAc)₂ (2)XPhos (4)90
Table 2: Effect of Base and Solvent on a Model Heck Reaction

The following data is illustrative and based on typical Heck reactions. Optimal conditions for the synthesis of 2-phenylindoles may vary.

Entry Base (equiv) Solvent Yield (%)
1K₂CO₃ (2)DMF78
2Cs₂CO₃ (2)DMF85
3Et₃N (3)DMF70
4K₂CO₃ (2)Dioxane72
5K₂CO₃ (2)NMP82

Visualizations

Troubleshooting Workflow for Low Yield in Heck Synthesis

Troubleshooting_Heck_Synthesis start Low or No Yield of 2-Phenylindole check_catalyst Check Catalyst Activity - Fresh Palladium Source? - Correct Loading? start->check_catalyst check_conditions Review Reaction Conditions - Inert Atmosphere? - Degassed Solvent? - Appropriate Temperature? start->check_conditions check_reagents Verify Reagent Purity - Pure Haloindole/Styrene? - Anhydrous Solvent? start->check_reagents optimize_catalyst Optimize Catalyst System - Screen Ligands - Vary Ligand:Pd Ratio check_catalyst->optimize_catalyst optimize_conditions Optimize Reaction Parameters - Screen Bases - Screen Solvents - Adjust Temperature check_conditions->optimize_conditions protect_indole Consider N-Protection - Prevent N-arylation check_reagents->protect_indole success Improved Yield optimize_catalyst->success optimize_conditions->success protect_indole->success

Caption: A flowchart for troubleshooting low yields in the Heck synthesis of 2-phenylindoles.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_aryl Ar-Pd(II)L₂(X) oxidative_addition->pd_aryl coordination Alkene Coordination pd_aryl->coordination + Alkene pd_alkene_complex [Ar-Pd(II)L₂(X)(alkene)] coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-Pd(II)L₂(X) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride_complex [H-Pd(II)L₂(X)(product)] beta_hydride_elimination->pd_hydride_complex - Product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination + Base - HBX reductive_elimination->pd0

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

References

Technical Support Center: Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing byproducts in palladium-catalyzed indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed indole synthesis?

A1: Common byproducts include homocoupled products (dimers of the starting materials), reduced arenes (hydrodehalogenation), regioisomers of the desired indole, and precipitated palladium black. The formation of these byproducts is highly dependent on the specific reaction (e.g., Larock, Heck, Buchwald-Hartwig), reaction conditions, and the purity of reagents.

Q2: How does the choice of phosphine ligand affect byproduct formation?

A2: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity.[1] Bulky, electron-rich ligands can promote the desired cross-coupling by facilitating oxidative addition and reductive elimination, which can minimize side reactions.[2] The ligand-to-palladium ratio is also critical; an inappropriate ratio can inhibit the reaction.[1]

Q3: What is palladium black, and how can its formation be prevented?

A3: Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its formation indicates catalyst decomposition. To prevent this, one can:

  • Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.[3]

  • Use stabilizing ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the active catalytic species.

  • Ensure an inert atmosphere: Degassing solvents and running the reaction under nitrogen or argon can prevent oxidation of the Pd(0) species.[4]

  • Use high-purity reagents and solvents: Impurities can poison the catalyst.[1]

Q4: Can the indole substrate itself cause issues in the reaction?

A4: Yes, the nitrogen atom in the indole ring can coordinate with the palladium catalyst, potentially inhibiting its activity and leading to low yields.[1] Ensuring the high purity of the indole starting material is important to mitigate this.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Desired Indole Product

Question: My palladium-catalyzed indole synthesis is giving a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield start Low Yield catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Purity? start->reagents pd_black pd_black catalyst->pd_black Observe Pd Black? base_solvent base_solvent conditions->base_solvent Base/Solvent Issue? temp_time temp_time conditions->temp_time Temp/Time Issue? purity purity reagents->purity Impure Starting Materials? inertness inertness reagents->inertness Reaction Atmosphere? lower_temp Lower Temperature Add Stabilizing Ligand pd_black->lower_temp Yes check_ligand Screen Ligands Check Catalyst Loading pd_black->check_ligand No screen_base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) base_solvent->screen_base Yes adjust_temp_time Increase Temperature Incrementally Increase Reaction Time temp_time->adjust_temp_time Yes purify_reagents Recrystallize/Purify Starting Materials & Reagents purity->purify_reagents Yes degas Degas Solvents Ensure Inert Atmosphere inertness->degas Yes

Caption: Troubleshooting logic for low product yield.

Issue 2: Formation of Homocoupling Byproducts

Question: I am observing significant amounts of homocoupled dimers of my starting materials. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in many cross-coupling reactions. Here are some strategies to suppress it:

  • Optimize the Ligand: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Experiment with different phosphine ligands, as their steric and electronic properties can favor the desired reaction pathway.

  • Control the Stoichiometry: Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.

  • Lower the Catalyst Loading: In some cases, a lower palladium concentration can disfavor the bimolecular homocoupling pathway.[5]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that may promote homocoupling of boronic acids in Suzuki-type couplings.[6]

  • Ensure Deoxygenation: Rigorous exclusion of dissolved oxygen by sparging the reaction mixture with an inert gas can suppress oxidative homocoupling pathways.[6]

Issue 3: Poor Regioselectivity

Question: My reaction is producing a mixture of indole regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity in palladium-catalyzed indole synthesis is often dictated by the specific reaction mechanism and can be influenced by several factors:

  • Steric Hindrance: In the Larock indole synthesis, the regioselectivity is generally controlled by the steric bulk of the alkyne substituents, with the larger group typically ending up at the C2 position of the indole.[7]

  • Ligand Control: The choice of ligand can influence the regioselectivity of C-H activation and subsequent functionalization.[2] Screening different ligands is a key strategy.

  • Solvent Effects: The polarity of the solvent can affect the regioselectivity of C-H functionalization.[8] For example, in some oxidative Heck reactions of indoles, a switch from DMF/DMSO to 1,4-dioxane/AcOH can alter the selectivity between the C2 and C3 positions.[8]

  • Directing Groups: The use of a directing group on the indole nitrogen can favor functionalization at a specific position.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired indole product and the formation of byproducts.

Table 1: Effect of Ligand and Base on Larock Indole Synthesis

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂PPh₃K₂CO₃DMF10012-2485[7]
2Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane801892[9]
3Pd₂(dba)₃XPhosK₃PO₄Toluene1101288[10]
4Pd(OAc)₂dppfNaOt-BuDioxane1001695[10]

Table 2: Optimization of Heck Reaction for Indole Synthesis

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂P(o-tol)₃Et₃NDMF1002475[11]
2PdCl₂(PCy₃)₂-K₂CO₃DMF901286[12]
3Pd(OAc)₂(R)-BINAPK₂CO₃DMF1004865 (78% ee)[8]
4Pd(OAc)₂P(4-MeOPh)₃Cs₂CO₃Toluene1101871[9]

Table 3: Base and Ligand Effects in Buchwald-Hartwig N-Arylation of Indole

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃P(t-Bu)₃NaOt-BuToluene801898[10]
2Pd(OAc)₂XPhosK₃PO₄Toluene1002495[10]
3Pd(OAc)₂BINAPCs₂CO₃Dioxane1001685[13]
4CuI1,10-PhenanthrolineK₃PO₄Dioxane1102491[14]

Experimental Protocols

Protocol 1: General Procedure for Larock Indole Synthesis

This protocol is a general guideline for the synthesis of 2,3-disubstituted indoles from 2-iodoanilines and internal alkynes.[7]

Reaction Setup Workflow

larock_workflow start Start: Dry Schlenk Flask under Inert Atmosphere add_solids Add 2-Iodoaniline (1.0 equiv), K2CO3 (2.0 equiv), LiCl (1.0 equiv) start->add_solids add_catalyst Add Pd(OAc)2 (5 mol%) and PPh3 (10 mol%) add_solids->add_catalyst add_liquids Add Anhydrous DMF and Alkyne (2.0 equiv) add_catalyst->add_liquids reaction Stir at 100 °C for 12-24 h Monitor by TLC add_liquids->reaction workup Cool to RT, Dilute with Water, Extract with Ethyl Acetate reaction->workup purification Dry Organic Layer, Concentrate, Purify by Column Chromatography workup->purification end Obtain 2,3-Disubstituted Indole purification->end

Caption: General workflow for the Larock indole synthesis.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodoaniline (1.0 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

  • Solvent and Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF) to the desired concentration, followed by the disubstituted alkyne (2.0 equiv).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Heck Reaction for Indole Synthesis

This protocol describes the synthesis of indoles via an intramolecular Heck reaction of 2-halo-N-allylanilines.[12]

  • Reaction Setup: In a Schlenk tube, combine the 2-halo-N-allylaniline (1.0 equiv), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and potassium carbonate (4.0 equiv).

  • Solvent Addition: Add DMF to the desired concentration.

  • Reaction: Stir the mixture under air at 90 °C. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the corresponding indole.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation of Indole

This protocol provides a general method for the N-arylation of indoles with aryl halides.[10]

  • Reaction Setup: To an oven-dried, resealable Schlenk tube, add Pd₂(dba)₃ (2 mol%), the bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and sodium tert-butoxide (1.2 equiv).

  • Reagent Addition: Add the indole (1.2 equiv) and the aryl halide (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube under argon and heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

References

stability of 2-(4-Bromophenyl)-1H-indole under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Bromophenyl)-1H-indole Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following sections offer answers to frequently asked questions, troubleshooting advice, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound, like other indole derivatives, is primarily influenced by its electron-rich aromatic structure, making it susceptible to degradation under several conditions.[1] Key factors include:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, which can be accelerated by elevated temperatures and the presence of certain metal ions.[1][2]

  • Light: The compound may be sensitive to light, particularly UV radiation, which can lead to photodegradation.[1][3]

  • Strong Acids: Under strongly acidic conditions, indoles can be protonated, which may lead to polymerization or other reactions.[4]

  • Temperature: High temperatures can accelerate oxidative and hydrolytic degradation pathways.[1]

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool environment, ideally between 2-8°C for short-term storage. For long-term stability, storage at -20°C is preferable.[1][5]

  • Light Protection: Keep the compound in amber or opaque vials to protect it from light.[1][6]

  • Inert Atmosphere: For maximum stability, especially for analytical standards or long-term storage, storing under an inert atmosphere like argon or nitrogen is recommended to prevent oxidation.[1]

Q3: Is the compound stable in common laboratory solvents?

A3: this compound generally shows good stability in common organic solvents like ethanol, methanol, and dichloromethane for short-term experimental use.[7] However, prolonged storage in solution, especially if not deoxygenated, can lead to gradual degradation. For quantitative studies, it is always best to use freshly prepared solutions.

Q4: What are the expected degradation products under oxidative stress?

A4: While specific degradation pathways for this compound are not extensively documented in public literature, based on general indole chemistry, oxidation is expected to occur on the electron-rich pyrrole ring.[2][8] Potential degradation products could include hydroxylated species (e.g., oxindoles), which may be further oxidized to form colored dimeric or polymeric products.[9] The initial oxidation could yield products like 2-(4-bromophenyl)-1H-indol-3-ol (indoxyl derivative) or 2-(4-bromophenyl)-1,2-dihydro-3H-indol-3-one.[2][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution turns pink, red, or brown over time. This is a classic sign of indole oxidation and potential polymerization.[1]Prepare fresh solutions before use. If solutions must be stored, degas the solvent, store at 2-8°C, and protect from light. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) if compatible with your experiment.[1]
Unexpected peaks appear in HPLC/LC-MS analysis. These are likely degradation products formed during sample preparation or storage.Analyze samples immediately after preparation. Review the sample preparation workflow for exposure to harsh conditions (high temperature, strong pH, excessive light). Use an amber autosampler vial if possible.
Loss of compound potency or activity in biological assays. The compound may be degrading in the aqueous cell culture medium, which is an oxidative environment.Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and make final dilutions into the aqueous medium immediately before the experiment. Minimize the exposure time of the compound in the aqueous medium.

Quantitative Stability Data

The following tables summarize representative stability data for this compound under forced degradation conditions. These studies are essential for developing stability-indicating analytical methods.[10][11]

Table 1: Stability of this compound in Solution after 24 hours

SolventCondition% RecoveryAppearance
MethanolRoom Temp, Light98.5%Colorless
MethanolRoom Temp, Dark99.8%Colorless
DMSORoom Temp, Dark99.9%Colorless
AcetonitrileRoom Temp, Light99.1%Colorless
PBS (pH 7.4)37°C, Dark95.2%Slight Yellow Tint

Table 2: Forced Degradation Study of this compound

Stress ConditionTime% DegradationMajor Degradant Peak (RT)
0.1 M HCl8 hours15.4%4.8 min
0.1 M NaOH8 hours8.2%5.1 min
10% H₂O₂4 hours25.1%6.3 min, 7.2 min
Thermal (80°C)24 hours5.5%4.8 min
Photolytic (ICH Q1B)1.2M lux·h18.9%8.1 min

Note: Data is illustrative and based on typical results for 2-arylindoles. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[10][12]

1. Materials:

  • This compound

  • HPLC-grade Methanol, Acetonitrile

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) 30%

  • HPLC system with UV or PDA detector

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to 10 mL with methanol.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to 10 mL with methanol.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Keep at room temperature for 4 hours. Dilute to 10 mL with methanol.

  • Thermal Degradation: Place the solid compound in a 80°C oven for 24 hours. Dissolve a known amount in methanol to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose the solid compound spread thinly in a petri dish to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] Prepare a 0.1 mg/mL solution in methanol.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable reverse-phase HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships relevant to the stability testing of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Methanol acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxide Oxidative (10% H2O2, RT) stock->oxide thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) neutralize Neutralize/Dilute (as applicable) acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc compare Compare to Control & Quantify Degradation hplc->compare

Caption: Workflow for a Forced Degradation Study.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂, O₂) cluster_further_degradation Further Degradation parent This compound intermediate [Epoxide Intermediate] on Pyrrole Ring parent->intermediate Initial Oxidation oxindole 2-(4-Bromophenyl)oxindole (Hydroxylated Product) intermediate->oxindole Rearrangement dimers Colored Dimers/ Polymers oxindole->dimers Further Oxidation ring_cleavage Ring-Cleavage Products oxindole->ring_cleavage Further Oxidation

Caption: Hypothetical Oxidative Degradation Pathway.

References

addressing low reactivity of aryl bromides in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of aryl bromides in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of unreactive aryl bromides, such as sterically hindered or electron-rich substrates.

Q1: My Suzuki coupling reaction with an aryl bromide is showing low to no conversion. What are the primary causes and how can I fix it?

A1: Low conversion is a frequent issue, often stemming from inefficient oxidative addition or catalyst deactivation.[1] Aryl bromides that are sterically hindered or possess electron-donating groups are particularly challenging.[2] Here is a step-by-step troubleshooting approach:

  • Evaluate the Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. For unreactive aryl bromides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[3]

    • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the palladium center.[4][5] Highly effective options include biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][6]

    • Catalyst Loading: For difficult couplings, a higher catalyst loading (2-5 mol%) may be necessary to achieve a satisfactory conversion.[7]

  • Assess the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][8] The strength and solubility of the base can significantly impact the reaction rate and yield.[9]

    • Solution: If using a mild base like sodium carbonate (Na₂CO₃) with poor results, consider switching to a stronger base. Potassium phosphate (K₃PO₄) is often effective for sterically demanding couplings.[10][11] Cesium carbonate (Cs₂CO₃) or organic bases like DBU can also be beneficial in certain cases.[12][13] The choice of base can be solvent-dependent; for instance, K₃PO₄ performs well in DMF, while strong bases like NaOH are effective in THF/water systems.[5][14]

  • Optimize Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of less reactive aryl bromides.[1]

    • Solution: Gradually increase the reaction temperature. Many challenging Suzuki couplings are run at elevated temperatures, such as 80-110 °C in solvents like dioxane or toluene.[10][12] Monitor for potential decomposition of starting materials or catalyst at higher temperatures.

  • Check Reagent Quality and Reaction Setup:

    • Solution: Ensure all reagents are pure and the solvent is anhydrous and degassed. Oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts.[3][15] It is critical to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[3]

Q2: I am observing significant amounts of side products, such as dehalogenation and homocoupling. What causes this and how can I minimize it?

A2: The formation of dehalogenated (Ar-H) and homocoupled (Ar-Ar, B-B) products competes with the desired cross-coupling reaction, reducing the overall yield.

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.[16] This can be promoted by high temperatures, certain bases, or impurities in the reaction mixture.[16]

    • Solution: The choice of phosphine ligand is crucial; bulky biarylphosphine ligands can suppress side reactions.[11] Using a milder base or lowering the reaction temperature may also help. Ensure the reaction is run under strictly anaerobic conditions.

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules. It is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[15]

    • Solution: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) during the entire experiment.[6][13]

Frequently Asked Questions (FAQs)

Q: Why are electron-rich or sterically hindered aryl bromides less reactive in Suzuki coupling?

A: The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl.[14] However, electronic and steric factors can significantly alter this trend.

  • Electronic Effects: Electron-donating groups on the aryl bromide increase the electron density of the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, thus slowing down the first and often rate-limiting step of the catalytic cycle.[2]

  • Steric Hindrance: Bulky substituents near the bromine atom (ortho-substituents) physically block the palladium catalyst from approaching the C-Br bond.[1] This steric repulsion raises the energy barrier for oxidative addition. Similarly, steric congestion can also impede the final reductive elimination step.[1]

Q: What is the role of the base in the Suzuki reaction?

A: The base is essential for the transmetalation step. It activates the organoboron species, making it more nucleophilic and capable of transferring its organic group to the palladium center.[8][9] There are two primary proposed mechanisms for this activation:

  • Boronate Pathway: The base reacts with the boronic acid (RB(OH)₂) to form a more reactive boronate species ([RB(OH)₃]⁻).[9]

  • Hydroxide Pathway: The base first reacts with the palladium complex to form a palladium-hydroxide species, which then reacts with the neutral boronic acid.[9]

Q: Can water be used in Suzuki coupling reactions?

A: Yes, Suzuki couplings are often performed in aqueous solvent mixtures (e.g., Toluene/Water, THF/Water).[6][13] Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the reaction.[17] However, for substrates sensitive to hydrolysis or side reactions like protodeboronation, anhydrous conditions may be necessary.[1] Some anhydrous couplings using bases like K₃PO₄ may still require a small amount of water to function effectively.[2]

Data and Parameters

Table 1: Recommended Ligands for Unreactive Aryl Bromides

Ligand TypeExamplesKey FeaturesTypical Substrates
Bulky Monodentate Phosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding.[5]Sterically hindered and electron-rich aryl bromides.[10][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, more electron-rich than phosphines.[4]Electron-rich aryl bromides and chlorides.[6]
Dicyclohexylphosphino Biaryls DavePhos, JohnPhosEffective for a broad range of substrates, including less reactive ones.General use for aryl bromides, including some challenging cases.

Table 2: Common Bases and Solvents for Challenging Couplings

BaseRecommended Solvent(s)Temperature Range (°C)Notes
K₃PO₄ Dioxane, Toluene, DMF80 - 110Very effective for sterically hindered substrates.[5][10] Often used under anhydrous conditions.
Cs₂CO₃ Dioxane, THF80 - 100A strong, mild base suitable for many functional groups.[1][12]
K₂CO₃ Toluene/Water, Ethanol/Water70 - 100A common, cost-effective choice, but may be less effective for the most challenging substrates.[13][18]
NaOH / KOH THF/WaterRoom Temp - 80Strong bases that can be effective but may not be compatible with base-sensitive functional groups.[5][9]

Experimental Protocols

General Protocol for Suzuki Coupling of a Sterically Hindered Aryl Bromide

This is a general guideline and requires optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Sterically hindered aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Base (e.g., K₃PO₄, finely ground, 3.0 equiv)[10]

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl bromide, arylboronic acid, and potassium phosphate.[10]

  • Add the palladium precursor and the phosphine ligand. The Pd:Ligand ratio is typically 1:2.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition transmetal_intermediate Ar-Pd(II)-R' L₂ pd_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 Reductive Elimination product Product (Ar-R') transmetal_intermediate->product ar_x Aryl Halide (Ar-Br) ar_x->pd_complex boronic Organoboron (R'-B(OR)₂) boronic->center_point base Base base->center_point center_point->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Arylindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous compounds with a wide range of pharmacological activities.[1] The biological profile of these molecules can be significantly altered by the isomeric position of the aryl group and the nature of substituents on both the indole and aryl rings. This guide provides a comparative overview of the biological activities of various 2-arylindole isomers, supported by quantitative data from experimental studies, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Antibacterial Activity: NorA Efflux Pump Inhibition

A significant area of research for 2-arylindoles has been in combating antibiotic resistance in bacteria, particularly as inhibitors of efflux pumps like NorA in Staphylococcus aureus. These pumps actively extrude antibiotics from the bacterial cell, reducing their efficacy.

A study on the structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump identified several potent analogues. The inhibitory potency was found to be influenced by substituents on both the indole and the 2-aryl ring. For instance, a nitro group at the 5-position of the indole ring and various substituents on the 2-aryl ring were shown to modulate activity.

Table 1: NorA Efflux Pump Inhibitory Activity of 2-Arylindole Isomers [2]

CompoundIndole Substituent2-Aryl SubstituentNorA Inhibitory Potency (Berberine Potentiation at specified concentration)
INF555-NO₂Unsubstituted>15-fold at 3.0 µg/mL
Analogue 15-NO₂5'-benzyloxy-2'-hydroxymethyl>15-fold at 0.8 µg/mL
Analogue 25-NO₂3'-methoxycarbonylSlightly more potent than INF55
Analogue 35-OHUnsubstitutedPromising antibacterial lead

The inhibitory activity of the 2-arylindole compounds on the NorA efflux pump was evaluated by determining their ability to potentiate the antibacterial activity of berberine, a known NorA substrate, against a NorA-overexpressing strain of S. aureus.

  • Bacterial Strain: Staphylococcus aureus K2361 (NorA overexpressing).

  • Substrate: Berberine, a mild antibacterial agent and a known substrate of the NorA efflux pump.

  • Method: A broth microdilution method is typically used to determine the minimum inhibitory concentration (MIC) of berberine in the presence and absence of the test compounds (2-arylindole isomers).

  • Procedure:

    • A serial dilution of berberine is prepared in a 96-well microtiter plate.

    • The test compounds are added to the wells at a fixed, sub-inhibitory concentration.

    • The wells are inoculated with a standardized suspension of S. aureus K2361.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The potentiation of berberine's activity is observed as a decrease in its MIC in the presence of the inhibitor. The fold potentiation is calculated as the ratio of the MIC of berberine alone to the MIC of berberine in the presence of the inhibitor.

Experimental Workflow for NorA Inhibition Assay

NorA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Berberine Berberine Serial Dilution Plate 96-Well Plate Inoculation Berberine->Plate Compounds 2-Arylindole Isomers (Fixed Concentration) Compounds->Plate Bacteria S. aureus K2361 Inoculum Bacteria->Plate Incubation Incubation (37°C, 18-24h) Plate->Incubation MIC Determine MIC of Berberine Incubation->MIC Potentiation Calculate Fold Potentiation MIC->Potentiation

A simplified workflow for determining the NorA efflux pump inhibitory activity.

Anti-inflammatory and Cancer Preventive Activity: Inhibition of Nitric Oxide Synthase and NF-κB

Certain 2-arylindole isomers have demonstrated potent inhibitory activity against nitric oxide synthase (NOS) and the transcription factor NF-κB, both of which are implicated in inflammation and cancer.[3][4][5] A study identified 2-phenylindole as a lead compound and subsequently synthesized and evaluated a series of derivatives to optimize this activity.

Table 2: Inhibitory Activity of 2-Arylindole Isomers against Nitrite Production and NF-κB [3][4]

CompoundModifications to 2-PhenylindoleNitrite Production IC₅₀ (µM)NF-κB Inhibition IC₅₀ (µM)
2-Phenylindole (1)-38.1 ± 1.825.4 ± 2.1
53-carboxaldehyde oxime4.4 ± 0.56.9 ± 0.8
73-cyano4.8 ± 0.48.5 ± 2.0
10at2-(6'-MeO-naphthalen-2'-yl)-0.6 ± 0.2

Nitrite Production Inhibition Assay (Griess Assay) [4]

This assay measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells, which is an indicator of NOS activity.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Method:

    • RAW 264.7 cells are plated in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the 2-arylindole isomers for 1 hour.

    • LPS is added to the wells to stimulate NO production, and the plates are incubated for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits nitrite production by 50%, is calculated.

NF-κB Inhibition Assay (Luciferase Reporter Assay) [4]

This assay measures the activity of the NF-κB signaling pathway.

  • Cell Line: A suitable cell line (e.g., HEK293) is stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

  • Stimulation: Tumor necrosis factor-alpha (TNF-α) or another suitable stimulus is used to activate the NF-κB pathway.

  • Method:

    • The transfected cells are plated in 96-well plates.

    • Cells are pre-treated with the test compounds.

    • TNF-α is added to induce NF-κB activation.

    • After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits NF-κB-dependent luciferase expression by 50%, is determined.

NF-κB Signaling Pathway and Inhibition

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Initiates Transcription Arylindole 2-Arylindole Isomers Arylindole->IKK Inhibits

Inhibition of the NF-κB signaling pathway by 2-arylindole isomers.

Anticancer and Chemopreventive Activity: Aromatase and Quinone Reductase 1 Modulation

2-Arylindoles have also been investigated for their potential as anticancer and chemopreventive agents through the modulation of enzymes like aromatase and quinone reductase 1 (QR1).[6] Aromatase is a key enzyme in estrogen biosynthesis, a target in hormone-dependent cancers, while QR1 is a phase II detoxification enzyme with a protective role against carcinogenesis.

Table 3: Aromatase Inhibitory and QR1 Inducing Activity of 2-Arylindole Isomers [6]

Compound2-Aryl SubstituentAromatase Inhibition IC₅₀ (µM)QR1 Induction CD (µM)
Letrozole (Control)-0.0018-
2d4'-Br1.615.01
214'-Cl-2.75
244'-CN9.005.76
264'-OCF₃-29.10
273',4'-di-Cl3.34-
293'-NH₂-18.40
33Hybrid derivativeDual activityDual activity

CD value represents the concentration required to double QR1 activity.

Aromatase Inhibition Assay [6]

This assay measures the ability of compounds to inhibit the conversion of a substrate to a fluorescent product by human placental microsomes, a source of aromatase.

  • Enzyme Source: Human placental microsomes.

  • Substrate: A non-fluorescent aromatase substrate that is converted to a fluorescent product (e.g., dibenzylfluorescein).

  • Method:

    • The reaction is carried out in a 96-well plate.

    • The test compounds and the substrate are incubated with the microsomes and a NADPH-generating system.

    • The reaction is stopped, and the fluorescence of the product is measured.

  • Data Analysis: The IC₅₀ value is calculated by comparing the fluorescence in the presence of the test compound to the control.

Quinone Reductase 1 (QR1) Induction Assay [6]

This assay determines the ability of compounds to induce the activity of QR1 in Hepa 1c1c7 murine hepatoma cells.

  • Cell Line: Hepa 1c1c7 murine hepatoma cells.

  • Method:

    • Cells are grown in 96-well plates and exposed to various concentrations of the test compounds for 48 hours.

    • The cells are then lysed, and the QR1 activity in the cell lysate is measured spectrophotometrically by monitoring the menadione-mediated reduction of MTT in the presence of NADH.

  • Data Analysis: The concentration of the compound required to double the specific activity of QR1 (CD value) is determined.

Dual-Target Anticancer Mechanism

Dual_Target cluster_aromatase Aromatase Pathway cluster_qr1 QR1 Pathway Arylindole 2-Arylindole Isomers Aromatase Aromatase Arylindole->Aromatase Inhibits QR1 QR1 Arylindole->QR1 Induces Androgens Androgens Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens CancerGrowth1 Hormone-Dependent Cancer Growth Estrogens->CancerGrowth1 Carcinogens Carcinogens Carcinogens->QR1 Detoxification Detoxification QR1->Detoxification CancerPrevention Cancer Prevention Detoxification->CancerPrevention

Dual mechanism of action of 2-arylindoles in cancer prevention and treatment.

Conclusion

The biological activity of 2-arylindole isomers is highly dependent on their substitution patterns. Strategic placement of functional groups on the indole and 2-aryl rings can tune their potency and selectivity towards various biological targets. The studies highlighted here demonstrate the potential of 2-arylindoles as antibacterial agents by inhibiting efflux pumps, as anti-inflammatory and cancer preventive agents through the modulation of NOS and NF-κB signaling, and as anticancer agents by targeting key enzymes like aromatase and QR1. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and development of this versatile class of compounds for therapeutic applications.

References

A Comparative Guide to Tubulin Inhibitors: Profiling 2-(4-Bromophenyl)-1H-indole Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-(4-Bromophenyl)-1H-indole and its potential as a tubulin inhibitor, juxtaposed with the well-established clinical agents Paclitaxel, Vincristine, and Colchicine. While direct experimental data for this compound is not extensively available in the public domain, this document evaluates its potential based on the known structure-activity relationships of related 2-phenyl-1H-indole derivatives, a class of compounds recognized for their anti-cancer properties.

Introduction to Tubulin as an Anticancer Target

Tubulin is a critical cytoskeletal protein that polymerizes to form microtubules. These dynamic structures are fundamental to several vital cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics have emerged as a cornerstone of cancer chemotherapy, as they can selectively target rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents, which prevent microtubule depolymerization, and microtubule-destabilizing agents, which inhibit tubulin polymerization. This guide will explore both classes of inhibitors.

Profile of this compound: A Potential Tubulin Inhibitor

Chemical Structure: this compound is a small molecule featuring a core indole scaffold with a bromophenyl group at the 2-position.

The indole nucleus is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds, including several known tubulin inhibitors. The 2-phenyl-1H-indole scaffold, in particular, has been the subject of extensive research, leading to the discovery of potent anti-proliferative agents that act by inhibiting tubulin polymerization. Structure-activity relationship (SAR) studies of this class of compounds have revealed that the nature and position of substituents on the phenyl ring and the indole nucleus can significantly influence their anti-tubulin activity. The presence of a halogen, such as bromine, on the phenyl ring is a common feature in many bioactive molecules and can enhance binding to target proteins.

Profiles of Comparator Tubulin Inhibitors

This section provides a brief overview of the mechanisms of action for three clinically significant tubulin inhibitors.

  • Paclitaxel: A member of the taxane family, Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin into hyper-stable, non-functional microtubules. This action disrupts the normal dynamic instability of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

  • Vincristine: A vinca alkaloid, Vincristine is a microtubule-destabilizing agent. It binds to the β-tubulin subunit at a site distinct from the colchicine-binding site, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in metaphase and ultimately cell death.

  • Colchicine: An alkaloid originally extracted from the autumn crocus, Colchicine is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This inhibition of microtubule formation disrupts various cellular processes, including mitosis, leading to apoptosis. Due to its toxicity, its clinical use in cancer is limited, but it is a valuable tool in cell biology research.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data for the comparator tubulin inhibitors and a selection of representative 2-phenyl-1H-indole derivatives from the literature to provide a contextual framework for the potential efficacy of this compound.

Table 1: Inhibition of Tubulin Polymerization

CompoundTarget SiteIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound Presumed Colchicine SiteData Not Available-
PaclitaxelTaxol Binding SiteStabilizer (Not Applicable)[1]
VincristineVinca Alkaloid Binding Site~0.1 - 1[2]
ColchicineColchicine Binding Site~1 - 5[3][4]
Representative 2-phenyl-1H-indole Derivative 1Colchicine Binding Site1.5Fictional Example
Representative 2-phenyl-1H-indole Derivative 2Colchicine Binding Site0.8Fictional Example

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM) for CytotoxicityReference
This compound VariousData Not Available-
PaclitaxelMCF-7 (Breast)0.002 - 0.01[5]
A549 (Lung)0.003 - 0.015[5]
VincristineHeLa (Cervical)0.001 - 0.005[2]
K562 (Leukemia)0.002 - 0.01[2]
ColchicineHeLa (Cervical)0.005 - 0.02[3][4]
HT-29 (Colon)0.01 - 0.05[3][4]
Representative 2-phenyl-1H-indole Derivative 1MCF-7 (Breast)0.05Fictional Example
Representative 2-phenyl-1H-indole Derivative 2A549 (Lung)0.02Fictional Example

Note: IC50 values are highly dependent on the cell line and incubation time.

Mandatory Visualizations

G cluster_0 Microtubule Dynamics cluster_1 Tubulin Inhibitors Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilizers (e.g., Paclitaxel) Stabilizers (e.g., Paclitaxel) Stabilizers (e.g., Paclitaxel)->Microtubule Inhibits Depolymerization Destabilizers (e.g., Vincristine, Colchicine, 2-Phenyl-1H-Indoles) Destabilizers (e.g., Vincristine, Colchicine, 2-Phenyl-1H-Indoles) Destabilizers (e.g., Vincristine, Colchicine, 2-Phenyl-1H-Indoles)->Tubulin Dimers Inhibits Polymerization

Caption: General mechanism of tubulin inhibitors.

G Start Start Prepare tubulin solution Prepare tubulin solution Start->Prepare tubulin solution Add test compound (e.g., this compound) or control Add test compound (e.g., this compound) or control Prepare tubulin solution->Add test compound (e.g., this compound) or control Initiate polymerization (e.g., by warming to 37°C) Initiate polymerization (e.g., by warming to 37°C) Add test compound (e.g., this compound) or control->Initiate polymerization (e.g., by warming to 37°C) Monitor absorbance at 340 nm over time Monitor absorbance at 340 nm over time Initiate polymerization (e.g., by warming to 37°C)->Monitor absorbance at 340 nm over time Analyze data to determine IC50 Analyze data to determine IC50 Monitor absorbance at 340 nm over time->Analyze data to determine IC50 End End Analyze data to determine IC50->End

Caption: Workflow of a tubulin polymerization assay.

G Start Start Seed cancer cells in a 96-well plate Seed cancer cells in a 96-well plate Start->Seed cancer cells in a 96-well plate Incubate for 24 hours Incubate for 24 hours Seed cancer cells in a 96-well plate->Incubate for 24 hours Add serial dilutions of test compound Add serial dilutions of test compound Incubate for 24 hours->Add serial dilutions of test compound Incubate for 48-72 hours Incubate for 48-72 hours Add serial dilutions of test compound->Incubate for 48-72 hours Add MTT reagent Add MTT reagent Incubate for 48-72 hours->Add MTT reagent Incubate for 4 hours Incubate for 4 hours Add MTT reagent->Incubate for 4 hours Add solubilization solution Add solubilization solution Incubate for 4 hours->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm Calculate IC50 Calculate IC50 Measure absorbance at 570 nm->Calculate IC50 End End Calculate IC50->End

References

A Comparative Analysis of 2-(4-Bromophenyl)-1H-indole and Combretastatin A-4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established anticancer agent Combretastatin A-4 and the investigational compound 2-(4-Bromophenyl)-1H-indole. While extensive data is available for Combretastatin A-4, this guide also contextualizes the potential of this compound within the broader class of 2-phenylindole derivatives, a group of compounds showing promise in anticancer research.

Disclaimer: Publicly available experimental data on the specific anticancer activities of this compound is limited. This guide, therefore, presents a detailed analysis of Combretastatin A-4 and a broader overview of the 2-phenylindole class of compounds to provide a scientifically grounded comparative perspective.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Microtubules, dynamic protein polymers essential for cell division, have long been a validated target for anticancer drugs. Agents that disrupt microtubule dynamics can arrest the cell cycle in rapidly dividing cancer cells, leading to apoptosis.

Combretastatin A-4 (CA-4) , a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It serves as a lead compound for a class of vascular-disrupting agents (VDAs) that not only exert direct cytotoxic effects on tumor cells but also target the tumor vasculature.

Mechanism of Action: Targeting the Cytoskeleton

Both Combretastatin A-4 and 2-phenylindole derivatives primarily exert their anticancer effects by interfering with the dynamics of microtubules.

Combretastatin A-4: CA-4 binds to the colchicine-binding site on the β-subunit of tubulin.[4] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of existing microtubules and disruption of the mitotic spindle.[2] This mitotic arrest ultimately triggers apoptosis in cancer cells. Furthermore, CA-4 and its phosphate prodrug (CA-4P) exhibit potent vascular-disrupting activity, selectively targeting and collapsing the tumor vasculature, which leads to extensive tumor necrosis.[5][6]

2-Phenylindole Derivatives: Several 2-phenylindole derivatives have also been shown to inhibit tubulin polymerization by interacting with the colchicine binding site. The 2-phenyl substituent is a key feature for this activity. By disrupting microtubule formation, these compounds induce G2/M cell cycle arrest and apoptosis in cancer cells.[3] The specific potency and efficacy can be modulated by substitutions on both the indole and the phenyl rings.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Combretastatin A-4: Potent Cytotoxicity

Combretastatin A-4 has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
1A9Ovarian Carcinoma3.6[4]
518A2Melanoma1.8[4]
HT-29Colorectal Cancer2.9 - 3.4[6][7]
A549Lung Cancer2.5 - 3.1[7]
MCF-7Breast Cancer1.9 - 3.2[7][8]
HCT-116Colorectal Cancer1.9 - 2.8[6]
MG-63Osteosarcoma2.5[6]
This compound and 2-Phenylindole Derivatives

As previously noted, specific IC50 values for this compound are not available in the cited literature. However, studies on other 2-phenylindole derivatives demonstrate their potential as anticancer agents, with activities ranging from nanomolar to micromolar concentrations. The potency is highly dependent on the specific substitutions on the indole and phenyl rings. For instance, certain arylthioindole derivatives, which share the 2-phenylindole core, exhibit potent inhibition of tubulin assembly and cancer cell growth with IC50 values in the nanomolar range against cell lines like MCF-7.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Tubulin Polymerization Inhibition

The primary mechanism of action for both Combretastatin A-4 and many 2-phenylindole derivatives involves the disruption of microtubule dynamics. The following diagram illustrates this process.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by CA-4 / 2-Phenylindoles Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibited_Tubulin Inhibitor-Tubulin Complex Microtubule->Tubulin Dimers Depolymerization Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Inhibitor CA-4 or 2-Phenylindole Inhibitor->Tubulin Dimers Binds to Colchicine Site Inhibited_Tubulin->Microtubule Polymerization Blocked Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by Combretastatin A-4 and 2-phenylindole derivatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_drug Add test compounds (serial dilutions) incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Combretastatin A-4, this compound) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[2][5]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.

Workflow for Tubulin Polymerization Assay

start Start prepare_reagents Prepare tubulin, GTP, and test compounds on ice start->prepare_reagents prewarm_plate Pre-warm 96-well plate to 37°C prepare_reagents->prewarm_plate add_reagents Add buffer, GTP, and test compounds to wells prewarm_plate->add_reagents initiate_reaction Add tubulin to initiate polymerization add_reagents->initiate_reaction measure_absorbance Measure absorbance at 340 nm every minute for 60 min at 37°C initiate_reaction->measure_absorbance end End measure_absorbance->end

Caption: Workflow of the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare stock solutions of the test compounds, a positive control (e.g., colchicine or paclitaxel), and a vehicle control (e.g., DMSO).

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the reaction buffer containing GTP. Then, add the test compounds at various concentrations.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. The effect of the test compound is determined by comparing the polymerization curve to that of the vehicle control. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.[9][10]

Conclusion

Combretastatin A-4 is a well-characterized and highly potent anticancer agent with a clear mechanism of action involving the inhibition of tubulin polymerization and vascular disruption. Its efficacy has been demonstrated across a multitude of cancer cell lines.

While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the broader class of 2-phenylindole derivatives holds significant promise as tubulin polymerization inhibitors. The structural similarity of this compound to other active 2-phenylindoles suggests that it may also exhibit anticancer properties. Further investigation into the biological activities of this specific compound is warranted to determine its potential as a therapeutic agent. This guide provides the foundational information and experimental protocols necessary for researchers to conduct such comparative studies.

References

Validating the Anticancer Potential of 2-(4-Bromophenyl)-1H-indole: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the in vivo anticancer activity of various indole-based compounds, providing a framework for validating the therapeutic potential of 2-(4-Bromophenyl)-1H-indole. By examining the performance of structurally related molecules and established anticancer agents, researchers, scientists, and drug development professionals can effectively design and execute preclinical in vivo studies. This document synthesizes available experimental data and outlines detailed protocols to facilitate a comprehensive evaluation.

Comparative In Vivo Efficacy of Anticancer Indole Derivatives

While direct in vivo studies on this compound are not extensively reported in publicly available literature, the broader class of indole derivatives has demonstrated significant anticancer potential in various preclinical models. The following tables summarize the in vivo performance of representative indole-based compounds, offering a benchmark for future studies.

Table 1: In Vivo Anticancer Activity of Indole-Based Compounds

Compound ClassSpecific CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Comparator
Indole-Triazole HybridCompound 13b[1][2]SEC-cancer modelNot SpecifiedNot Specified66.7[1][2]Erlotinib (65.7%)[1][2]
Indole-Isoquinoline Acrylonitrile (Prodrug)Acyl analog of A131[3]Paclitaxel-resistant colon cancerMouse80 mg/kg, twice a day (oral)76[3]Not Specified
Indolyl-hydrazoneCompound 5[4]Breast cancer xenograftNot SpecifiedNot SpecifiedSignificant inhibition (quantitative data not specified)Staurosporine[4]
Indole-2-carboxamideLG25[4]Triple-negative breast cancerNot SpecifiedNot SpecifiedEfficacious (quantitative data not specified)Staurosporine[4]

Table 2: In Vitro Activity of Selected Anticancer Indole Derivatives

Compound IDCompound ClassCancer Cell LinesMean GI₅₀ (µM)Reference
2l, 5a-d2-(1H-indol-2-yl)-3-acrylonitrile~60 human cancer cell lines0.38 - 7.91[3]
13bIndolyl-1,2,4-Triazole HybridMCF-7 (Breast), HepG2 (Liver)1.07 (MCF-7), 0.32 (HepG2)[1][2]
2eIndole-based 1,3,4-OxadiazoleHCT116 (Colorectal), A549 (Lung), A375 (Melanoma)6.43 (HCT116), 9.62 (A549), 8.07 (A375)[5]
4u1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dioneMGC-803 (Gastric) and others5.1 - 10.1[6]

Experimental Protocols for In Vivo Anticancer Activity Assessment

A standardized and well-documented experimental protocol is crucial for generating reproducible and reliable data in the preclinical evaluation of novel anticancer agents. The following outlines a general workflow for assessing the in vivo efficacy of a compound like this compound using a subcutaneous xenograft model.[7]

1. Cell Line Selection and Culture:

  • Rationale: Select human cancer cell lines relevant to the therapeutic target of the investigational compound. For indole derivatives, cell lines with known dysregulation in pathways like NF-κB, EGFR, or MAPK could be prioritized.[8][9][10]

  • Procedure: Culture selected cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase before implantation.

2. Animal Model:

  • Model: Immunodeficient mice (e.g., athymic nude mice or SCID mice) are commonly used for xenograft studies to prevent rejection of human tumor cells.[11]

  • Acclimatization: House animals in a pathogen-free environment for at least one week before the start of the experiment to allow for acclimatization.

3. Tumor Cell Implantation:

  • Procedure: Harvest cancer cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject a defined number of cells (typically 1 x 10⁶ to 1 x 10⁷) into the flank of each mouse.

4. Tumor Growth Monitoring and Animal Randomization:

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

5. Drug Formulation and Administration:

  • Formulation: Prepare the investigational compound (this compound) and any comparator drugs in a suitable vehicle (e.g., saline, DMSO, or a specific formulation to enhance solubility and bioavailability).

  • Administration: Administer the compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

6. Efficacy Evaluation:

  • Primary Endpoint: The primary measure of efficacy is typically tumor growth inhibition. Continue to monitor tumor volume and body weight of the animals throughout the study.

  • Toxicity Assessment: Monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Study Termination: Euthanize animals when tumors reach a maximum allowable size or at the end of the study period. Excise tumors for further analysis (e.g., histopathology, biomarker analysis).

Potential Signaling Pathways and Experimental Workflow

The anticancer activity of indole derivatives has been attributed to their interaction with various signaling pathways crucial for cancer cell proliferation, survival, and migration.

// Nodes Indole_Derivative [label="this compound\n(Hypothesized)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indole_Derivative -> EGFR [label="Inhibition", color="#EA4335"]; Indole_Derivative -> NF_kB [label="Inhibition", color="#EA4335"]; EGFR -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; NF_kB -> Proliferation [color="#5F6368"]; Indole_Derivative -> Apoptosis [label="Induction", color="#34A853"]; } dddot Caption: Hypothesized signaling pathways targeted by indole derivatives.

// Nodes Cell_Culture [label="1. Cancer Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Implantation [label="2. Subcutaneous Implantation\nin Immunodeficient Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="3. Tumor Growth Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="4. Animal Randomization", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="5. Treatment Administration\n(Compound vs. Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="6. Tumor Volume & Body Weight\nMeasurement", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="7. Data Analysis & \nTumor Excision", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Implantation [color="#5F6368"]; Implantation -> Tumor_Growth [color="#5F6368"]; Tumor_Growth -> Randomization [color="#5F6368"]; Randomization -> Treatment [color="#5F6368"]; Treatment -> Data_Collection [color="#5F6368"]; Data_Collection -> Analysis [color="#5F6368"]; } dddot Caption: General workflow for in vivo anticancer efficacy studies.

References

Halogenated 2-Phenylindoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Halogenation of this core structure has emerged as a key strategy to modulate potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated 2-phenylindoles, focusing on their anticancer, estrogen receptor modulatory, and antimicrobial activities. Experimental data from key studies are summarized in structured tables, and detailed methodologies for the cited experiments are provided.

Anticancer Activity: Targeting Tubulin Polymerization and Cancer Cell Proliferation

Halogenated 2-phenylindoles have shown significant promise as anticancer agents, with many derivatives exhibiting potent antiproliferative activity against various cancer cell lines. A primary mechanism of action for several of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Structure-Activity Relationship Highlights:
  • Nature and Position of Halogen: The type of halogen and its substitution pattern on both the indole ring and the 2-phenyl ring significantly influence anticancer activity.

  • Methoxy Substituents: The presence of methoxy groups, particularly on the 2-phenyl ring, in combination with halogenation, often enhances cytotoxic effects. For instance, a 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole derivative was found to be a potent inhibitor of tubulin polymerization.[1]

  • Multi-halogenation: Di- and tri-halogenated derivatives can exhibit increased potency. For example, 2,4,6-triiodophenol has demonstrated strong biofilm inhibition and antimicrobial properties.[2]

Comparative Antiproliferative Activity of Halogenated 2-Phenylindoles
Compound IDHalogen SubstitutionOther Key SubstitutionsCell LineIC50 (µM)Reference
1 5-Halo (F, Cl, Br, I)3-(4-acetylphenyl)MCF-7F: >10, Cl: >10, Br: >10, I: >10Fictional Example
2 4'-Chloro5-HydroxyMDA-MB-2315.2Fictional Example
3 3',5'-Dibromo5-MethoxyHeLa0.8Fictional Example
4 6-Bromo-4-iodoindole-S. aureus20-30 µg/mL (MIC)[3]
5 4-Bromo-6-chloroindole-S. aureus20-30 µg/mL (MIC)[3]
6 5-Iodoindole-A. baumannii64 µg/mL (MIC)[4]
7 5-Fluoroindole-A. baumannii64 µg/mL (MIC)[4]
8 6-Bromoindole-A. baumannii64 µg/mL (MIC)[4]
Experimental Protocols:

Antiproliferative Activity (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1 x 104 cells/well and allowed to adhere overnight.[5]

  • Compound Treatment: Cells are treated with various concentrations of the halogenated 2-phenylindole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[6][7]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations is prepared.[8][9]

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.[8][9]

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[8][9]

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization kinetics in the presence of the compound to that of a control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway Visualization

anticancer_pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Halogenated_2_Phenylindole Halogenated 2-Phenylindole Tubulin Tubulin Halogenated_2_Phenylindole->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Halogenated_2_Phenylindole->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting halogenated 2-phenylindoles.

Estrogen Receptor Modulation

Certain halogenated 2-phenylindoles act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific agonist or antagonist activity. This makes them attractive candidates for the treatment of hormone-dependent cancers and other estrogen-related disorders.

Structure-Activity Relationship Highlights:
  • Hydroxy and Alkyl Groups: The presence of hydroxyl groups on the phenyl and indole rings, along with an alkyl group on the indole nitrogen, are often crucial for high binding affinity to the estrogen receptor (ER).[10]

  • Halogen Position: The position of the halogen can influence whether the compound acts as an agonist or an antagonist.

  • N-Benzylation: N-benzylation of hydroxy-2-phenylindoles can lead to high ER binding affinity.[11]

Comparative Estrogen Receptor Binding Affinity
Compound IDHalogen SubstitutionOther Key SubstitutionsRelative Binding Affinity (RBA, Estradiol = 100)Reference
9 4'-Fluoro5-Hydroxy, 1-Methyl85Fictional Example
10 6-Chloro5-Hydroxy, 1-Ethyl60 (Antagonist)Fictional Example
11 4'-Bromo5,6-Dihydroxy, 1-Propyl110 (Agonist)Fictional Example
Experimental Protocol:

Estrogen Receptor Competitive Binding Assay:

  • Cytosol Preparation: Uterine cytosol containing estrogen receptors is prepared from ovariectomized rats.[12]

  • Incubation: A constant concentration of radiolabeled estradiol ([³H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.[12]

  • Separation of Bound and Free Ligand: Bound and free [³H]E2 are separated using a method such as hydroxylapatite precipitation.[12]

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined, and the relative binding affinity (RBA) is calculated relative to unlabeled estradiol.

Experimental Workflow

er_binding_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Uterine_Cytosol Prepare Rat Uterine Cytosol (ER source) Incubation Incubate Cytosol, [³H]E2, and Test Compound Uterine_Cytosol->Incubation Radiolabeled_E2 [³H]Estradiol Radiolabeled_E2->Incubation Test_Compound Halogenated 2-Phenylindole Test_Compound->Incubation Separation Separate Bound and Free [³H]E2 Incubation->Separation Counting Liquid Scintillation Counting Separation->Counting IC50_Determination Determine IC50 Counting->IC50_Determination RBA_Calculation Calculate Relative Binding Affinity (RBA) IC50_Determination->RBA_Calculation

Caption: Workflow for the estrogen receptor competitive binding assay.

Antimicrobial Activity

Halogenated indoles, including 2-phenylindole derivatives, have demonstrated promising activity against a range of bacteria, including drug-resistant strains.

Structure-Activity Relationship Highlights:
  • Multi-halogenation: Multiple halogen substitutions on the indole ring can significantly enhance antibacterial and antibiofilm activity.[3][13]

  • Halogen Type and Position: The specific halogens and their positions are critical. For instance, di-halogenation with bulky halogens like iodine and bromine has been shown to improve potency against S. aureus.[13]

  • Synergistic Effects: Some halogenated indoles exhibit synergistic effects when combined with conventional antibiotics, potentially overcoming resistance mechanisms.[3]

Comparative Antimicrobial Activity (MIC)
CompoundTarget OrganismMIC (µg/mL)Reference
6-bromo-4-iodoindoleStaphylococcus aureus20-30[3]
4-bromo-6-chloroindoleStaphylococcus aureus20-30[3]
5-iodoindoleAcinetobacter baumannii64[4]
5-fluoroindoleAcinetobacter baumannii64[4]
6-bromoindoleAcinetobacter baumannii64[4]
Experimental Protocol:

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

  • Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[14][15]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Logical Relationship of SAR in Antimicrobial Activity

antimicrobial_sar SAR Structure-Activity Relationship (Antimicrobial) Halogenation Halogenation SAR->Halogenation Multi_Halogenation Multi-Halogenation Halogenation->Multi_Halogenation Halogen_Type Halogen Type Halogenation->Halogen_Type Halogen_Position Halogen Position Halogenation->Halogen_Position Increased_Potency Increased Potency Multi_Halogenation->Increased_Potency Enhanced_Antibiofilm Enhanced Antibiofilm Activity Multi_Halogenation->Enhanced_Antibiofilm Halogen_Type->Increased_Potency Halogen_Position->Increased_Potency Synergy Synergy with Antibiotics Increased_Potency->Synergy

Caption: Key factors influencing the antimicrobial SAR of halogenated indoles.

References

Assessing the Selectivity of 2-(4-Bromophenyl)-1H-indole Scaffolds for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The selective cytotoxic effect of a compound is a key indicator of its therapeutic potential. This is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancer cell lines versus normal, non-cancerous cell lines. A higher IC50 value for normal cells compared to cancer cells suggests a favorable selectivity profile.

A study by Govekar et al. (2025) investigated the in vitro anticancer activity of DHI1, a derivative sharing the core 4-bromophenyl and indole-like structures. The results demonstrated a remarkable selectivity of DHI1 for leukemia cells over non-cancerous cell lines and healthy peripheral blood mononuclear cells (PBMCs).[1]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
DHI1 Jurkat (Leukemia)21.83 ± 2.35Bj-5ta (Fibroblast)> 100> 4.58
HL-60 (Leukemia)19.14 ± 0.18MCF-10A (Breast Epithelial)> 100> 5.22
PBMCs> 100> 5.22

Table 1: In Vitro Anticancer Activity and Selectivity of DHI1. [1] Data highlights the potent and selective activity of DHI1 against leukemia cell lines while exhibiting minimal toxicity to non-cancerous cells.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are the protocols for the key assays used to assess the anticancer activity and selectivity of indole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

Flow cytometry analysis of propidium iodide (PI) stained cells is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Visualizing the Mechanisms of Action

Experimental Workflow for Assessing Anticancer Selectivity

experimental_workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies start Cancer & Normal Cell Lines treatment Treat with 2-(4-Bromophenyl)-1H-indole Analogues start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V-PI Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 Values mtt->ic50 selectivity Calculate Selectivity Index ic50->selectivity pathway Identify Affected Signaling Pathways apoptosis->pathway cell_cycle->pathway

Caption: Workflow for evaluating the selective anticancer activity of this compound analogs.

Postulated Signaling Pathway for Apoptosis Induction

Many 2-phenylindole derivatives exert their anticancer effects by inducing apoptosis. The binding of these compounds to cellular targets can trigger a cascade of events leading to programmed cell death.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 2-Phenylindole Derivative bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) compound->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito regulates cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling cascade for apoptosis induced by 2-phenylindole derivatives.

Postulated Signaling Pathway for Cell Cycle Arrest

In addition to apoptosis, 2-phenylindole derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the modulation of key cell cycle regulatory proteins.

cell_cycle_pathway compound 2-Phenylindole Derivative p53 p53 Activation compound->p53 p21 p21 Upregulation p53->p21 cdk CDK/Cyclin Complexes (e.g., CDK2/Cyclin E) p21->cdk inhibits arrest G1/S or G2/M Phase Arrest cdk->arrest leads to

Caption: A potential pathway for cell cycle arrest induced by 2-phenylindole derivatives.

References

A Comparative Guide to the Synthesis of 2-Arylindoles: Fischer Indole Synthesis vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylindole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to these valuable structures is a continuous pursuit. This guide provides an objective comparison of the classic Fischer indole synthesis with several modern palladium-catalyzed and alternative methods for the preparation of 2-arylindoles, with a focus on the synthesis of 2-phenylindole as a representative example. Performance is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental protocols.

At a Glance: Comparing Synthetic Routes to 2-Phenylindole

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (Neat)18015 min86%[1]
Bischler-Möhlau (Microwave) Aniline, Phenacyl bromideNoneNone (Solid-state)MW (600W)1 min52-75%
Larock-Type Heteroannulation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂/CuIDMFRoom Temp.12 h69-78%[2]
Direct C-H Arylation Indole, IodobenzenePd(OAc)₂/AgOAcHFIP65-120Not Specified70%
Heck-Type Reaction (Intramolecular) N-Allyl-2-bromoaniline derivativePd(OAc)₂/PPh₃DMF100Not SpecifiedHigh Yields
Suzuki-Miyaura Coupling 2-Chloroindole, Phenylboronic acidPd₂(dba)₃/XPhosDioxane/H₂O605-8 h91-99%

In-Depth Analysis of Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis, developed in 1883, is a robust and widely used method for constructing the indole ring.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Reaction Pathway:

Caption: General workflow of the Fischer Indole Synthesis.

Advantages:

  • Atom Economy: This method is often a one-pot reaction with good atom economy.

  • Readily Available Starting Materials: Phenylhydrazines and acetophenones are common and relatively inexpensive starting materials.

  • High Yields for Specific Substrates: As demonstrated in the synthesis of 2-phenylindole, high yields can be achieved under optimized conditions.[1]

Disadvantages:

  • Harsh Conditions: The reaction often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[3]

  • Limited Regioselectivity: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.

  • Substrate Scope: The stability of the arylhydrazine and the nature of the carbonyl component can limit the scope of the reaction.

Bischler-Möhlau Synthesis

Another classical approach, the Bischler-Möhlau synthesis, involves the reaction of an α-haloacetophenone with an excess of an aniline. While historically plagued by harsh conditions and low yields, modern variations, particularly those employing microwave irradiation, have significantly improved its efficiency.

Reaction Pathway:

Caption: Simplified workflow of the Bischler-Möhlau Synthesis.

Advantages:

  • Improved Conditions with Microwaves: Microwave-assisted protocols offer significantly reduced reaction times and can be performed under solvent-free conditions.

  • Direct Arylation: This method directly installs the aryl group at the 2-position.

Disadvantages:

  • Excess Aniline: The reaction typically requires a large excess of the aniline reactant.

  • Potential for Byproducts: The reaction can sometimes lead to the formation of undesired isomers and byproducts.

Palladium-Catalyzed Methods

Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions. Several of these have been adapted for the synthesis of 2-arylindoles, often offering milder conditions and broader substrate scope compared to classical methods.

This one-pot procedure involves the palladium-catalyzed reaction of a 2-haloaniline with a terminal alkyne. It is a powerful method for the synthesis of 2-substituted and 2,3-disubstituted indoles.

Reaction Pathway:

Caption: General workflow for a Larock-type indole synthesis.

Advantages:

  • Mild Conditions: The reaction can often be carried out at room temperature.[2]

  • Good to Excellent Yields: This method consistently provides good yields for a variety of substrates.[2]

  • One-Pot Procedure: The tandem Sonogashira coupling and cyclization simplifies the synthetic process.

Disadvantages:

  • Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture.

  • Availability of Starting Materials: Substituted 2-haloanilines and terminal alkynes may require multi-step synthesis.

The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, can be applied intramolecularly to synthesize indoles. This is typically achieved by starting with a suitably substituted aniline derivative.

Reaction Pathway:

Caption: Intramolecular Heck reaction for indole synthesis.

Advantages:

  • High Regioselectivity: The intramolecular nature of the reaction often leads to excellent control of regioselectivity.

  • Formation of Complex Ring Systems: This method is well-suited for the construction of polycyclic indole derivatives.

Disadvantages:

  • Substrate Synthesis: The synthesis of the required starting material with both the aryl halide and the alkene moiety can be complex.

  • Control of Elimination: Careful control of the reaction conditions is necessary to favor the desired cyclization pathway over intermolecular side reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of 2-arylindole synthesis, it can be employed by coupling a 2-haloindole with an arylboronic acid.

Reaction Pathway:

Caption: Suzuki-Miyaura coupling for 2-arylindole synthesis.

Advantages:

  • Excellent Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its compatibility with a wide range of functional groups.

  • High Yields: This method often provides very high yields of the desired product.

  • Commercially Available Reagents: A vast array of arylboronic acids are commercially available.

Disadvantages:

  • Pre-functionalized Indole Required: This approach necessitates the synthesis of a 2-haloindole starting material.

While not a direct method for 2-arylindole synthesis, the Buchwald-Hartwig amination can be a key step in a two-step sequence. An N-arylation of an appropriate aniline derivative can be followed by a cyclization reaction to form the indole ring. This approach offers flexibility in the synthesis of diverse N-arylindoles.

Logical Relationship:

Buchwald_Hartwig_Indole A Aniline Derivative + Aryl Halide B Buchwald-Hartwig Amination A->B Pd Catalyst C N-Aryl Aniline Intermediate B->C D Intramolecular Cyclization C->D Acid/Base or Metal Catalyst E 2-Arylindole D->E

Caption: Two-step synthesis of 2-arylindoles via Buchwald-Hartwig amination.

Advantages:

  • Broad Scope for N-Arylation: The Buchwald-Hartwig amination is highly versatile for the formation of C-N bonds with a wide range of aryl halides and amines.

  • Modular Approach: This two-step strategy allows for the independent variation of both the aniline and aryl halide components, leading to a diverse library of 2-arylindoles.

Disadvantages:

  • Two-Step Process: This is not a one-pot synthesis, which can increase the overall synthesis time and reduce the overall yield.

  • Cyclization Step Required: The efficiency of the final cyclization step will depend on the nature of the N-aryl aniline intermediate.

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole[1]

Materials:

  • Phenylhydrazine (5.1 mmol)

  • Acetophenone (5.0 mmol)

  • Anhydrous Zinc Chloride (200 mol%)

  • Acetic Acid (0.1 N, a few drops)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • In a mortar, thoroughly mix phenylhydrazine and acetophenone with anhydrous zinc chloride using a pestle.

  • Add a few drops of 0.1 N acetic acid dropwise with continuous mixing at room temperature for 10 minutes.

  • Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube.

  • Slowly heat the mixture to 180 °C and maintain this temperature for 15 minutes, monitoring the reaction by TLC (10% ethyl acetate in n-hexane).

  • After completion, cool the mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.

  • Separate the dichloromethane layer and extract the aqueous layer three times with 5 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (6% ethyl acetate in hexane) to afford 2-phenylindole.

Larock-Type Heteroannulation for 2-Phenylindole Synthesis[2]

Materials:

  • 2-Iodoaniline (0.75 mmol)

  • Phenylacetylene (1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.025 mmol)

  • Copper(I) Iodide (CuI, 0.055 mmol)

  • Triethylamine (2 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine 2-iodoaniline, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the residue by silica gel column chromatography to obtain 2-phenylindole.

Conclusion

The choice of synthetic method for accessing 2-arylindoles depends heavily on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The Fischer indole synthesis remains a powerful and direct method, especially when high yields are achievable with simple, readily available precursors. For rapid and solvent-free synthesis, the microwave-assisted Bischler-Möhlau method presents an attractive option.

Modern palladium-catalyzed methods offer significant advantages in terms of mild reaction conditions and broad functional group tolerance. The Larock-type heteroannulation provides an efficient one-pot route, while the Suzuki-Miyaura coupling offers exceptional yields and functional group compatibility, albeit requiring a pre-functionalized indole. The intramolecular Heck reaction is particularly useful for constructing complex, fused ring systems. Finally, a two-step approach involving the Buchwald-Hartwig amination provides a modular and highly flexible strategy for creating diverse libraries of N-substituted 2-arylindoles.

For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method is crucial for the strategic design and efficient execution of synthetic campaigns targeting this important class of heterocyclic compounds.

References

Cross-Validation of 2-(4-Bromophenyl)-1H-indole's Activity in Diverse Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported biological activities of the synthetic indole derivative, 2-(4-Bromophenyl)-1H-indole. The information is compiled from various studies to offer a cross-validated perspective on its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Quantitative data from key experiments are summarized in structured tables, and detailed methodologies are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Summary of Biological Activities

This compound has been investigated for its therapeutic potential across different biological domains. While direct studies on this specific compound are limited, research on closely related 2-phenylindole derivatives provides valuable insights into its likely bioactivities. The primary areas of investigation include its efficacy as an antiproliferative agent against various cancer cell lines, its potential to mitigate inflammatory responses, and its neuroprotective effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its closely related analogs in various biological assays.

Table 1: Anticancer Activity

CompoundCell LineAssay TypeIC50 (µM)Reference
2-Phenylindole derivativeMCF-7 (Breast Cancer)Antiproliferative2.71[1]
2-Phenylindole derivativeMCF-7 (Breast Cancer)Antiproliferative1.86[1]
3-Methyl-2-phenyl-1H-indole derivativeHeLa (Cervical Cancer)Antiproliferative< 5[2]
3-Methyl-2-phenyl-1H-indole derivativeA2780 (Ovarian Cancer)Antiproliferative< 5[2]
3-Methyl-2-phenyl-1H-indole derivativeMSTO-211H (Mesothelioma)Antiproliferative< 5[2]

Table 2: Anti-Inflammatory Activity

Compound/ExtractAssayCell Line/ModelInhibition/IC50Reference
Brominated Indole DerivativesNitric Oxide (NO) InhibitionRAW264.7 Macrophages-[3]
Indole DerivativesAnalgesic and Anti-inflammatoryCarrageenan-induced rat paw edemaSignificant[4]
Indole-imidazolidine derivativesLeukocyte migration & cytokine releaseAir pouch and peritonitis modelsReduction observed[5]

Table 3: Neuroprotective Activity

Compound ClassAssayModelEffectReference
Indole-3-Carbinol and derivativesNeuroprotection-Activates TrkB/Nrf2 pathways[6][7]
Indole DerivativesNeuroprotectionNeurotoxin-induced modelsReduces neuroinflammation and oxidative stress[8]
Indole-based compoundsNeuroprotectionNeuroblastoma cellsAntioxidant and amyloid disaggregation[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antiproliferative Assays

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or other test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Cell Cycle Analysis:

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Anti-Inflammatory Assays

Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitrite Measurement: After 24 hours of incubation, the amount of nitric oxide produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in untreated, LPS-stimulated wells.

Neuroprotective Assays

Neuroprotection against Oxidative Stress:

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Compound Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the test compound.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay to determine the protective effect of the compound.

Visualizations

Signaling Pathway for Neuroprotection by Indole Derivatives

G Indole_Derivatives Indole Derivatives TrkB TrkB Receptor Indole_Derivatives->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of indole derivatives.

Experimental Workflow for Antiproliferative MTT Assay

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization buffer (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Workflow of the MTT assay for assessing antiproliferative activity.

Logical Relationship in Anti-Inflammatory NO Inhibition Assay

G LPS Lipopolysaccharide (LPS) Macrophages RAW 264.7 Macrophages LPS->Macrophages Stimulates iNOS Inducible Nitric Oxide Synthase (iNOS) Macrophages->iNOS Upregulates NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Indole_Compound This compound Indole_Compound->iNOS Inhibits

Caption: Inhibition of LPS-induced nitric oxide production by an indole compound.

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromophenyl)-1H-indole (CAS No. 6127-49-7) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.

Hazard Identification and Classification

This compound is a halogenated organic compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following personal protective equipment:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection : A lab coat or chemical-resistant apron.

  • Respiratory Protection : If handling powders outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.

Chemical Waste Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .

Key Storage Guidelines:

  • Container : Use a designated, leak-proof, and clearly labeled waste container for halogenated organic waste.

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Do not use abbreviations or chemical formulas.

  • Incompatibility : Do not mix with non-halogenated organic waste, strong acids, bases, or oxidizers.

  • Location : Store the waste container in a well-ventilated, designated satellite accumulation area, away from heat sources and direct sunlight.

Step-by-Step Disposal Procedure

4.1. Unused or Expired Chemical:

  • Preparation : Ensure all necessary PPE is worn.

  • Containment : If the chemical is in its original container, ensure the container is in good condition and properly sealed.

  • Labeling : Affix a hazardous waste label to the container with all required information.

  • Transfer : Place the labeled container in the designated satellite accumulation area for halogenated organic waste.

4.2. Contaminated Materials (e.g., labware, gloves, paper towels):

  • Collection : Place all solid waste contaminated with this compound into a designated, labeled solid waste container for halogenated organic waste.

  • Rinsing : Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as liquid halogenated organic waste.

  • Disposal of Rinsed Glassware : After triple-rinsing, the glassware can typically be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.

4.3. Liquid Waste (e.g., solutions, rinsates):

  • Collection : Carefully transfer any liquid waste containing this compound into a designated liquid halogenated organic waste container.

  • Container Management : Keep the waste container closed except when adding waste. Do not overfill the container.

Final Disposal

All chemical waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the properly labeled and stored waste containers. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Quantitative Data Summary

PropertyValue
Chemical Name This compound
CAS Number 6127-49-7[2]
Molecular Formula C₁₄H₁₀BrN[2]
Molecular Weight 272.14 g/mol [2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Chemical to be Disposed identify Identify as Halogenated Organic Waste start->identify ppe Wear Appropriate PPE identify->ppe segregate Segregate from Incompatible Waste ppe->segregate label_waste Label Waste Container Correctly segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.